Carbazeran citrate
Description
Structure
2D Structure
Properties
IUPAC Name |
[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4.C6H8O7/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-11,13H,4-8H2,1-3H3,(H,19,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMRPDVEKBYWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Carbazeran Citrate: A Deep Dive into its Dual Mechanism of Action
For Immediate Release
[City, State] – [Date] – Carbazeran citrate, a potent phosphodiesterase inhibitor, has been a subject of significant research interest due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its dual role as a phosphodiesterase inhibitor and an aldehyde oxidase substrate, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: Phosphodiesterase Inhibition and Positive Inotropy
This compound's primary pharmacological effect stems from its potent inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates a positive inotropic (contractility-enhancing) effect on cardiac muscle.[3] Studies on isolated rabbit papillary muscle have demonstrated that Carbazeran produces concentration-dependent positive inotropic responses.[3]
The positive inotropic action of Carbazeran is underscored by its ability to potentiate the effects of isoprenaline, a beta-adrenoceptor agonist. Sub-threshold concentrations of Carbazeran were found to shift the concentration-effect curve of isoprenaline to the left by 46-fold, indicating a synergistic effect on increasing cardiac contractility.[3] Interestingly, while enhancing contractility, Carbazeran has been observed to elicit a decrease in the beating frequency (negative chronotropic effect) in isolated right atria, distinguishing its profile from other PDE inhibitors like amrinone and IBMX which typically increase heart rate.[3]
Signaling Pathway of Carbazeran-Mediated Inotropy
Metabolic Fate: A Substrate for Aldehyde Oxidase
In addition to its direct pharmacological effects, this compound is extensively metabolized by aldehyde oxidase (AO), specifically the human aldehyde oxidase 1 (AOX1) isoform.[4][5] This metabolic pathway is a critical determinant of its pharmacokinetic profile and exhibits significant species-dependent differences.
In humans and baboons, Carbazeran undergoes rapid and almost complete pre-systemic 4-hydroxylation (also referred to as 4-oxidation) in the liver cytosol, a reaction catalyzed by AOX1.[6] This leads to the formation of its major metabolite, 4-hydroxy-carbazeran (or 4-oxo-carbazeran).[4][6] In contrast, this metabolic route is negligible in dogs, highlighting the importance of selecting appropriate animal models for preclinical studies.[6] The 4-oxidation of Carbazeran is now considered an enzyme-selective catalytic marker for human AOX1 activity.[5]
Experimental Workflow for Aldehyde Oxidase Activity Assay
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the pharmacological and metabolic properties of this compound.
| Parameter | Value/Observation | Species | Reference |
| Inotropic Effect | Concentration-dependent positive inotropic response | Rabbit | [3] |
| Chronotropic Effect | Decrease in beating frequency | Rabbit | [3] |
| Isoprenaline Potentiation | 46-fold leftward shift in concentration-effect curve | Rabbit | [3] |
Table 1: Pharmacodynamic Properties of Carbazeran
| Parameter | Observation | Enzyme | Species | Reference |
| Primary Metabolic Route | 4-oxidation (4-hydroxylation) | AOX1 | Human | [4][6] |
| Metabolite | 4-oxo-carbazeran | AOX1 | Human | [4] |
| Metabolism in Dog | Negligible 4-oxidation | - | Dog | [6] |
Table 2: Metabolic Profile of Carbazeran
Experimental Protocols
Phosphodiesterase Inhibition Assay
A standard method to determine the PDE inhibitory activity of Carbazeran involves a two-step enzymatic assay.
-
PDE Reaction: A purified preparation of a specific PDE isoform is incubated with its substrate, either cAMP or cGMP, in the presence of varying concentrations of Carbazeran.
-
Quantification: The amount of remaining cyclic nucleotide or the product (5'-AMP or 5'-GMP) is quantified. This can be achieved through various methods, including radioimmunoassays, scintillation proximity assays, or luminescence-based assays that couple the remaining substrate to a secondary reaction producing a detectable signal. The IC50 value, the concentration of Carbazeran that inhibits 50% of the PDE activity, is then calculated.
Measurement of Inotropic Effects in Isolated Papillary Muscle
-
Tissue Preparation: Papillary muscles are dissected from the right ventricle of a rabbit heart and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Stimulation: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).
-
Tension Measurement: The developed isometric tension is recorded using a force transducer.
-
Drug Application: After a stabilization period, cumulative concentrations of Carbazeran are added to the organ bath, and the change in developed tension is measured to construct a concentration-response curve.
Conclusion
This compound exhibits a dual mechanism of action as a potent phosphodiesterase inhibitor with positive inotropic effects and as a substrate for aldehyde oxidase, leading to rapid metabolism in humans. This in-depth understanding of its pharmacology and metabolism is crucial for its potential therapeutic applications and for guiding future drug development efforts targeting similar pathways. The significant species differences in its metabolism also highlight the importance of careful preclinical model selection.
References
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]
- 2. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronotropic and inotropic actions of amrinone, carbazeran and isobutylmethyl xanthine: role of phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbazeran Citrate as a Phosphodiesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazeran citrate is a chemical compound recognized for its biological activity as a phosphodiesterase (PDE) inhibitor.[1][2] It has been shown to elicit positive inotropic responses, suggesting its potential for modulating cardiac contractility.[3] This technical guide provides an in-depth overview of this compound's core function as a phosphodiesterase inhibitor, with a focus on its mechanism of action, available quantitative data, and relevant experimental methodologies. In addition to its role as a PDE inhibitor, it is also identified as a substrate for aldehyde oxidase (AO), a cytosolic enzyme involved in the metabolism of various xenobiotics.[1][2] The metabolic profile of carbazeran can be species-dependent, with studies indicating differences in its breakdown products in various animal models and humans.[2]
Core Mechanism of Action: Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound increases the intracellular concentrations of cAMP and/or cGMP, leading to the activation of downstream signaling cascades.
In the context of cardiac muscle, the inhibition of cAMP-specific PDEs, particularly PDE3, is a well-established mechanism for increasing cardiac contractility (inotropy).[4] An elevation in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates several key proteins involved in excitation-contraction coupling.[5][6] This includes the phosphorylation of L-type calcium channels, leading to increased calcium influx, and phospholamban, which enhances calcium reuptake into the sarcoplasmic reticulum. The overall effect is an augmented intracellular calcium transient and a more forceful contraction of the cardiac myocyte.[5][6]
The positive inotropic effects of carbazeran are consistent with this mechanism. Studies have shown that carbazeran produces concentration-dependent positive inotropic responses in isolated rabbit papillary muscle preparations.[3] Furthermore, it potentiates the inotropic effects of isoprenaline, a β-adrenoceptor agonist that stimulates cAMP production.[3]
While carbazeran has been identified as a phosphodiesterase inhibitor, specific quantitative data on its inhibitory potency (IC50 values) against the various PDE isoforms is not extensively available in the public domain. The available research primarily focuses on its physiological effects, such as its inotropic and chronotropic actions in cardiac tissues.[3]
Quantitative Data
The following table summarizes the available quantitative data regarding the positive inotropic effects of this compound in comparison to other phosphodiesterase inhibitors.
| Compound | Preparation | Parameter | Value | Reference |
| Carbazeran | Rabbit Papillary Muscle | Concentration for Positive Inotropic Response | 9.1 x 10⁻⁶ M - 1.2 x 10⁻³ M | [3] |
| Carbazeran | Rabbit Papillary Muscle | Potentiation of Isoprenaline (Leftward Shift) | 46-fold | [3] |
| IBMX | Rabbit Papillary Muscle | Concentration for Positive Inotropic Response | 1.8 x 10⁻⁵ M - 4.5 x 10⁻⁴ M | [3] |
| Amrinone | Rabbit Papillary Muscle | Concentration for Positive Inotropic Response | 2.4 x 10⁻⁴ M - 2.0 x 10⁻³ M | [3] |
Experimental Protocols
Assessment of Inotropic Effects in Isolated Papillary Muscle
This protocol is based on the methodology described in the study by Shahid and Rodger (1989).[3]
Objective: To determine the effect of this compound on the contractile force of cardiac muscle.
Materials:
-
Rabbit hearts
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂ at 37°C.
-
This compound stock solution
-
Isoprenaline stock solution
-
Force-displacement transducer
-
Stimulator
-
Data acquisition system
Procedure:
-
Papillary muscles are dissected from the right ventricle of rabbit hearts and mounted vertically in an organ bath containing Krebs-Henseleit solution.
-
The muscle is stimulated at a constant frequency (e.g., 1 Hz) with square wave pulses of a specific duration and voltage.
-
The developed tension is measured using a force-displacement transducer and recorded.
-
After an equilibration period, a cumulative concentration-response curve is established by adding increasing concentrations of this compound to the organ bath at set time intervals.
-
To assess potentiation, a sub-threshold concentration of carbazeran is added, followed by a cumulative concentration-response curve for isoprenaline.
General Phosphodiesterase Inhibition Assay
While a specific protocol for carbazeran is not available, a general workflow for a phosphodiesterase inhibition assay is provided below.
Objective: To determine the in vitro inhibitory activity of a compound against a specific phosphodiesterase isoform.
Materials:
-
Recombinant human phosphodiesterase enzyme (e.g., PDE3A, PDE4B)
-
Assay buffer (composition varies depending on the PDE isoform)
-
Cyclic nucleotide substrate (cAMP or cGMP)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents (e.g., fluorescently labeled substrate, antibody-based detection kit)
-
Microplate reader
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The recombinant PDE enzyme is incubated with the test compound for a defined period.
-
The enzymatic reaction is initiated by the addition of the cyclic nucleotide substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the amount of hydrolyzed or remaining substrate is quantified using a suitable detection method.
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a concentration-response curve.
Visualizations
Signaling Pathway of a PDE Inhibitor in a Cardiac Myocyte
Caption: Signaling pathway of carbazeran-mediated PDE inhibition in a cardiac myocyte.
Experimental Workflow for a Phosphodiesterase Inhibition Assay
Caption: General experimental workflow for a phosphodiesterase inhibition assay.
Conclusion
This compound is a potent phosphodiesterase inhibitor with demonstrated positive inotropic effects in cardiac tissue. Its mechanism of action is consistent with the established role of PDE inhibitors in augmenting cardiac contractility through the modulation of intracellular cAMP levels. While quantitative data on its specific inhibitory profile against various PDE isoforms is limited in the available literature, its physiological effects highlight its potential as a pharmacological tool for studying cyclic nucleotide signaling and as a lead compound for the development of novel inotropic agents. Further research is warranted to fully characterize its PDE isoform selectivity and to elucidate its complete pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronotropic and inotropic actions of amrinone, carbazeran and isobutylmethyl xanthine: role of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 5. Modulation of cAMP: mechanism for positive inotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Augmented cardiac inotropy by phosphodiesterase inhibition requires phosphorylation of Rad and increased calcium current - PMC [pmc.ncbi.nlm.nih.gov]
Carbazeran Citrate for In Vitro Metabolic Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of carbazeran citrate, a potent phosphodiesterase (PDE) inhibitor and a well-characterized substrate for aldehyde oxidase 1 (AOX1), for its potential application in in vitro metabolic disease research. While direct studies on carbazeran's role in metabolic diseases are limited, its known mechanisms of action offer a strong rationale for its use as a tool to investigate cellular processes relevant to conditions such as type 2 diabetes, insulin resistance, and non-alcoholic fatty liver disease.
Core Concepts: Mechanism of Action and Metabolic Fate
This compound possesses two key biochemical properties that are pertinent to metabolic research: phosphodiesterase inhibition and its role as a substrate for aldehyde oxidase.
Phosphodiesterase (PDE) Inhibition
Carbazeran is a potent phosphodiesterase inhibitor.[1] PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in numerous signaling pathways. By inhibiting PDEs, carbazeran can increase intracellular levels of cAMP and/or cGMP, thereby modulating downstream cellular processes. This is particularly relevant for metabolic diseases, as PDE inhibitors have been shown to:
-
Enhance Insulin Sensitivity: In in vitro models, PDE inhibition can sensitize skeletal muscle cells, adipocytes, and endothelial cells to insulin, improving glucose uptake.[2]
-
Regulate Glucose and Lipid Metabolism: The cAMP and cGMP pathways are integral to managing glucose and lipid metabolism.[2][3][4]
-
Exhibit Anti-inflammatory and Antioxidant Properties: Chronic low-grade inflammation and oxidative stress are hallmarks of metabolic syndrome.[2]
Aldehyde Oxidase (AOX1) Substrate
Carbazeran is rapidly metabolized in humans, primarily through 4-hydroxylation of its phthalazine moiety, a reaction catalyzed by the cytosolic enzyme aldehyde oxidase 1 (AOX1).[2][3][5] This metabolic pathway is crucial for researchers to consider for the following reasons:
-
Cell-Type Specific Metabolism: The metabolic stability and effective concentration of carbazeran will depend on the AOX1 activity of the in vitro model. Liver-derived cells, such as primary human hepatocytes, will exhibit high rates of metabolism.[1]
-
Relevance in Diabetic Models: Research has indicated that hepatic aldehyde oxidase activity is significantly elevated in streptozotocin-induced diabetic rats.[6] This suggests that AOX1 expression and activity may be altered in metabolic disease states, potentially affecting the metabolism of substrates like carbazeran.
Quantitative Data
The following tables summarize key quantitative data regarding carbazeran's metabolism.
Table 1: In Vitro Metabolic Clearance of Carbazeran
| Cell System | Parameter | Value | Reference |
| Cryopreserved Human Hepatocytes | Estimated Hepatic Clearance (Clh) | 17 ml · min⁻¹ · kg⁻¹ | [7] |
This table provides an indication of how rapidly carbazeran is cleared in a metabolically active in vitro system.
Table 2: Major Metabolites of Carbazeran in Humans
| Metabolite | Formation Pathway | Key Enzyme |
| 4-oxo-carbazeran | 4-hydroxylation | Aldehyde Oxidase 1 (AOX1) |
| N-desethyl-4-oxo-carbazeran | 4-hydroxylation and N-desethylation | Aldehyde Oxidase 1 (AOX1) |
| 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone | 4-hydroxylation and other modifications | Aldehyde Oxidase 1 (AOX1) |
This table outlines the primary metabolic products of carbazeran, which are important for analytical studies.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for planning research. The following diagrams were created using the DOT language.
Metabolic Pathway of Carbazeran
This diagram illustrates the primary metabolic conversion of carbazeran by AOX1.
Caption: Metabolic conversion of carbazeran by AOX1.
Proposed Signaling Pathway for PDE Inhibition in a Myocyte
This diagram shows the potential mechanism by which a PDE inhibitor like carbazeran could enhance insulin-stimulated glucose uptake in a muscle cell.
Caption: PDE inhibition enhances insulin signaling.
Experimental Workflow: Glucose Uptake Assay
This diagram outlines a typical workflow for assessing the effect of carbazeran on glucose uptake in an in vitro cell model.
Caption: Workflow for a glucose uptake experiment.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to investigate the effects of this compound in in vitro models of metabolic disease.
Protocol: Insulin-Stimulated Glucose Uptake in L6 Myotubes
Objective: To determine if this compound enhances insulin-stimulated glucose uptake.
Materials:
-
L6 rat skeletal muscle cells
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Serum-free medium
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Insulin solution (100 nM)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader with fluorescence capabilities
Methodology:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in a 96-well plate until confluent.
-
Induce differentiation by switching to differentiation medium for 5-7 days, until multinucleated myotubes are formed.
-
-
Serum Starvation:
-
Wash the differentiated myotubes with PBS.
-
Incubate in serum-free medium for 3-4 hours to establish a basal state.
-
-
Carbazeran Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Replace the medium with the carbazeran solutions and incubate for the desired pre-treatment time (e.g., 30-60 minutes). Include a vehicle-only control.
-
-
Insulin Stimulation:
-
Add insulin (100 nM final concentration) to the appropriate wells. Add vehicle to the basal control wells.
-
Incubate for 20-30 minutes at 37°C.
-
-
Glucose Uptake Measurement:
-
Add 2-NBDG to a final concentration of 50-100 µM to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the assay by washing the cells three times with ice-cold PBS.
-
-
Data Acquisition:
-
Lyse the cells if necessary (depending on the assay kit).
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).
-
Protocol: Western Blot Analysis of Akt Phosphorylation
Objective: To assess if this compound enhances insulin-stimulated Akt phosphorylation, a key step in the insulin signaling pathway.
Materials:
-
Differentiated L6 myotubes or 3T3-L1 adipocytes in 6-well plates
-
This compound and insulin solutions
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Follow steps 1-4 from the glucose uptake protocol (scaled for 6-well plates).
-
-
Cell Lysis:
-
After insulin stimulation, immediately place plates on ice and wash with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Electrophoresis and Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibody against phospho-Akt overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
-
Densitometry Analysis:
-
Quantify band intensities and express the results as the ratio of phospho-Akt to total Akt.
-
Conclusion
This compound presents a valuable opportunity for researchers in the field of metabolic diseases. Its established role as a phosphodiesterase inhibitor provides a clear mechanism to explore key signaling pathways involved in insulin action, glucose transport, and lipid metabolism. However, its rapid metabolism by aldehyde oxidase 1 must be a central consideration in experimental design, particularly when using metabolically active cell types like hepatocytes. By leveraging the protocols and conceptual frameworks provided in this guide, researchers can effectively utilize this compound as a chemical probe to further unravel the complex cellular mechanisms underlying metabolic disorders.
References
- 1. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages of Phosphodiesterase Type 5 Inhibitors in the Management of Glucose Metabolism Disorders: A Clinical and Translational Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Carbazeran Citrate in Isolated Atria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazeran citrate is a potent phosphodiesterase (PDE) inhibitor that exhibits significant biological activity in isolated cardiac tissues. This technical guide provides a comprehensive overview of the effects of this compound on isolated atria, with a focus on its inotropic and chronotropic actions. The information presented herein is compiled from scientific literature to support further research and drug development efforts in the cardiovascular field.
Core Biological Activities: Inotropy and Chronotropy
In isolated rabbit atrial preparations, this compound demonstrates distinct effects on the force of contraction (inotropy) and the spontaneous beating rate (chronotropy).
Positive Inotropic Effect
This compound elicits a concentration-dependent positive inotropic response in isolated atrial and papillary muscle preparations.[1] This increase in contractile force is a hallmark of its activity. Studies have shown its potency to be comparable to or greater than other phosphodiesterase inhibitors like 3-isobutyl-1-methyl xanthine (IBMX) and amrinone.[1]
Sub-threshold concentrations of Carbazeran that do not independently increase inotropic effects have been shown to significantly potentiate the positive inotropic effects of isoprenaline, a β-adrenoceptor agonist. A 46-fold leftward shift in the isoprenaline concentration-effect curve has been observed in the presence of Carbazeran, indicating a synergistic interaction.[1]
Negative Chronotropic Effect
In contrast to its positive inotropic action, this compound induces a decrease in the spontaneous beating frequency of isolated right atria.[1] This negative chronotropic effect distinguishes it from other PDE inhibitors like amrinone and IBMX, which typically produce positive chronotropic responses.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of this compound in isolated rabbit cardiac preparations.
Table 1: Positive Inotropic Effect of this compound on Isolated Rabbit Papillary Muscle [1]
| Parameter | Value |
| Concentration Range | 9.1 x 10⁻⁶ M - 1.2 x 10⁻³ M |
| Rank Order of Potency | Carbazeran = IBMX > amrinone |
Table 2: Potentiation of Isoprenaline-Induced Positive Inotropy by this compound [1]
| Parameter | Value |
| Fold-shift in Isoprenaline Concentration-Effect Curve | 46-fold (leftward) |
Table 3: Chronotropic Effect of this compound on Isolated Rabbit Right Atria [1]
| Effect | Observation |
| Chronotropic Response | Decrease in beating frequency |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols for studying the biological activity of this compound in isolated atria.
Isolated Atria Preparation (Rabbit)
This protocol describes the general procedure for isolating and preparing rabbit atria for in vitro pharmacological studies.
-
Animal Euthanasia and Heart Excision:
-
New Zealand White rabbits are euthanized according to institutionally approved protocols.
-
The chest cavity is opened, and the heart is rapidly excised and placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
-
Atrial Dissection:
-
The heart is transferred to a dissecting dish containing fresh, oxygenated physiological salt solution.
-
The atria are carefully dissected from the ventricles. The right atrium, containing the sinoatrial node, is typically used for studying chronotropic effects, while left atrial or papillary muscle preparations are used for inotropic studies.
-
-
Tissue Mounting and Perfusion:
-
The isolated atrial preparation is mounted in an organ bath containing a physiological salt solution maintained at a constant temperature (typically 37°C) and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
One end of the preparation is fixed, and the other is connected to an isometric force transducer to record contractile activity.
-
For spontaneously beating right atria, the atrial rate is recorded. For electrically stimulated preparations (e.g., left atria or papillary muscle), platinum electrodes are used to deliver regular electrical stimuli.
-
-
Equilibration:
-
The preparation is allowed to equilibrate for a period of time (e.g., 60 minutes) under a resting tension until a stable baseline of contractile force and/or rate is achieved.
-
-
Drug Administration:
-
This compound and other test compounds are added to the organ bath in a cumulative or non-cumulative concentration-response manner.
-
Responses are recorded and analyzed to determine parameters such as EC₅₀ (for inotropic effects) or changes in atrial rate.
-
A representative workflow for the isolated atria preparation is depicted below:
Phosphodiesterase (PDE) Inhibition Assay
The primary mechanism of action of Carbazeran is the inhibition of phosphodiesterase. A standard method to quantify this activity is through a radioimmunoassay.
-
Tissue Homogenization:
-
Cardiac tissue (atrial or ventricular) is homogenized in a suitable buffer (e.g., Tris-HCl buffer) on ice.
-
The homogenate is then centrifuged at a low speed to remove cellular debris.
-
-
Enzyme Preparation:
-
The supernatant, containing the PDE enzymes, is collected. The protein concentration of the supernatant is determined using a standard protein assay (e.g., Bradford assay).
-
-
Assay Reaction:
-
The reaction mixture is prepared containing a known amount of the enzyme preparation, a specific concentration of cyclic AMP (cAMP), and varying concentrations of the inhibitor (this compound).
-
The reaction is initiated by the addition of the substrate (cAMP, often radiolabeled, e.g., [³H]-cAMP).
-
The mixture is incubated at 37°C for a defined period.
-
-
Reaction Termination and Product Separation:
-
The reaction is terminated, typically by boiling.
-
The product of the reaction, 5'-AMP, is separated from the unhydrolyzed cAMP. This can be achieved using techniques like anion-exchange chromatography.
-
-
Quantification:
-
The amount of radiolabeled 5'-AMP formed is quantified using liquid scintillation counting.
-
The inhibitory effect of Carbazeran is calculated by comparing the amount of product formed in the presence of the inhibitor to that in its absence.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined.
-
Signaling Pathway
The positive inotropic effect of this compound is mediated through the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
By inhibiting PDE, Carbazeran prevents the breakdown of cAMP to 5'-AMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates L-type calcium channels, which increases the influx of calcium ions into the cardiomyocyte during an action potential. This elevated intracellular calcium concentration enhances the interaction between actin and myosin filaments, leading to an increased force of myocardial contraction.
The mechanism underlying the negative chronotropic effect of Carbazeran is less clearly defined in the available literature but may involve complex interactions with ion channels in the sinoatrial node.
Conclusion
This compound is a phosphodiesterase inhibitor with a distinct pharmacological profile in isolated atria, characterized by a potent positive inotropic effect and a negative chronotropic effect. Its mechanism of inotropic action is well-established and involves the modulation of the cAMP signaling pathway. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating the cardiovascular effects of Carbazeran and other PDE inhibitors. Further studies are warranted to fully elucidate the mechanism of its negative chronotropic action.
References
An In-depth Technical Guide to the Pharmacological Properties of Carbazeran Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazeran citrate is a potent pharmacological agent characterized primarily by its inhibitory action on phosphodiesterase (PDE) enzymes and its role as a substrate for aldehyde oxidase (AO). This technical guide consolidates the current understanding of Carbazeran's mechanism of action, providing a detailed overview of its effects on relevant signaling pathways, quantitative inhibitory and kinetic data, and comprehensive experimental protocols for its characterization. Contrary to some initial postulations, extensive review of the scientific literature indicates that Carbazeran's pharmacological profile is not defined by dual inhibition of phosphodiesterase and alpha-2 adrenoceptors, but rather by its potent effects on cardiac contractility through PDE inhibition and its significant species-dependent metabolism by aldehyde oxidase.
Core Pharmacological Activities
This compound's primary mechanisms of action are:
-
Phosphodiesterase (PDE) Inhibition: Carbazeran is a potent inhibitor of cardiac phosphodiesterase, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This increase in cAMP mediates the drug's significant positive inotropic effects on the heart.
-
Aldehyde Oxidase (AO) Substrate: Carbazeran is extensively metabolized by aldehyde oxidase, particularly in humans. This metabolic pathway is a critical determinant of its pharmacokinetic profile and exhibits significant species-dependent variability.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: Phosphodiesterase Inhibition and Functional Cardiac Effects
| Parameter | Value/Description | Species/Tissue | Reference |
| Inotropic Potency | Carbazeran (9.1 x 10⁻⁶ M - 1.2 x 10⁻³ M) produces concentration-dependent positive inotropic responses. Potency is comparable to 3-isobutyl-1-methyl xanthine (IBMX) and greater than amrinone. | Rabbit papillary muscle | [1] |
| Potentiation of Isoprenaline Inotropic Effect | A sub-threshold concentration of Carbazeran caused a 46-fold leftward shift in the isoprenaline concentration-effect curve. | Rabbit papillary muscle | [1] |
| Chronotropic Effect | Elicits a decrease in beating frequency (negative chronotropic effect) in a concentration-dependent manner. | Rabbit right atria | [1] |
Table 2: Aldehyde Oxidase Substrate Kinetics
| Parameter | Value | Species/Enzyme Source | Reference |
| Michaelis-Menten Constant (Km) | 5 µM | Human Aldehyde Oxidase 1 (AOX1) | [2] |
| Estimated Hepatic Clearance (Clh) | 17 ml · min⁻¹ · kg⁻¹ | Cryopreserved human hepatocytes | [3] |
Signaling Pathways and Mechanisms of Action
Phosphodiesterase Inhibition and Cardiac Inotropy
Carbazeran exerts its positive inotropic effect by inhibiting the breakdown of cAMP in cardiac myocytes. The increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling. This cascade results in enhanced calcium influx and release from the sarcoplasmic reticulum, leading to a more forceful contraction of the heart muscle.
Mechanism of Negative Chronotropy
While Carbazeran is a positive inotrope, it uniquely displays a negative chronotropic effect, decreasing the heart rate.[1] The precise mechanism for this is not fully elucidated in the available literature but may be attributed to off-target effects or complex interactions within the sinoatrial node. One hypothesis is a potential blockade of L-type calcium channels in the pacemaker cells, which would slow the rate of depolarization and consequently the heart rate.[4][5]
Aldehyde Oxidase Mediated Metabolism
Carbazeran is a substrate for aldehyde oxidase, an enzyme primarily located in the liver cytosol. This metabolic pathway is crucial for the clearance of Carbazeran in humans. The metabolism of Carbazeran by AO is species-dependent, which has implications for preclinical drug development and the translation of animal model data to human clinical trials.[6][7]
Experimental Protocols
Protocol for Determining Phosphodiesterase Inhibitory Activity
This protocol outlines a method for assessing the in vitro inhibitory effect of Carbazeran on cardiac phosphodiesterase.
Objective: To determine the concentration-dependent inhibition of cardiac PDE by this compound and to calculate its IC50 value.
Materials:
-
This compound
-
Isolated cardiac phosphodiesterase (from rabbit or human ventricular tissue)
-
cAMP (substrate)
-
[³H]-cAMP (radiolabeled tracer)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
Workflow:
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, cAMP, and cardiac PDE in the appropriate assay buffer.
-
Reaction Setup: In microcentrifuge tubes, combine the cardiac PDE enzyme preparation with varying concentrations of this compound. Include control tubes with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding a mixture of cAMP and [³H]-cAMP to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the enzymatic reaction, typically by heating the tubes in a boiling water bath.
-
Conversion of AMP to Adenosine: Add snake venom nucleotidase to the cooled tubes to convert the [³H]-AMP product to [³H]-adenosine. Incubate at 37°C.
-
Separation of Product and Substrate: Add a slurry of anion-exchange resin to each tube. The resin will bind the negatively charged, unreacted [³H]-cAMP, while the neutral [³H]-adenosine product remains in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer a sample of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the percentage of PDE activity inhibited by each concentration of Carbazeran. Plot the percent inhibition against the logarithm of the Carbazeran concentration to determine the IC50 value.
Protocol for Assessing Aldehyde Oxidase Metabolism
This protocol describes a method to evaluate the metabolism of Carbazeran by human liver cytosol, which is rich in aldehyde oxidase.
Objective: To determine the kinetic parameters (Km and Vmax) of Carbazeran metabolism by human aldehyde oxidase.
Materials:
-
This compound
-
Human liver cytosol
-
Potassium phosphate buffer
-
Acetonitrile (for reaction quenching)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Workflow:
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing human liver cytosol in potassium phosphate buffer.
-
Initiation of Reaction: Pre-warm the mixtures to 37°C. Initiate the metabolic reaction by adding Carbazeran at various concentrations.
-
Time Course Sampling: At several time points, remove aliquots from each reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing a suitable internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and analyze using a validated LC-MS/MS method to quantify the concentrations of the parent drug (Carbazeran) and its primary oxidized metabolite.
-
Data Analysis: Determine the initial rate of metabolite formation at each Carbazeran concentration. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Conclusion
This compound is a potent phosphodiesterase inhibitor with significant positive inotropic effects on the heart, making it a molecule of interest in cardiovascular research. Its pharmacological profile is also heavily influenced by its metabolism by aldehyde oxidase, a factor that requires careful consideration in drug development due to species-specific differences. The unique combination of positive inotropic and negative chronotropic effects warrants further investigation to fully understand its therapeutic potential and underlying mechanisms. The experimental protocols provided in this guide offer a framework for the continued characterization of Carbazeran and similar compounds.
References
- 1. Chronotropic and inotropic actions of amrinone, carbazeran and isobutylmethyl xanthine: role of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative Chronotropic Effects of Class I Antiarrhythmic Drugs on Guinea Pig Right Atria: Correlation with L-Type Ca2+ Channel Blockade [mdpi.com]
- 5. The effects of calcium channel blocking agents on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Preliminary Studies on Carbazeran Citrate Pharmacokinetics: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazeran is a potent phosphodiesterase inhibitor that has been investigated for its cardiac stimulant properties. However, significant species differences in its pharmacokinetic profile, particularly in its presystemic metabolism, have been a critical factor in its development. This technical guide provides a comprehensive overview of the preliminary pharmacokinetic studies of Carbazeran citrate, focusing on its absorption, distribution, metabolism, and excretion (ADME) across different species. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and discovery.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Carbazeran exhibit marked differences between species, most notably between dogs and humans. These differences are primarily attributed to the variance in metabolic pathways.
Table 2.1: Comparative Pharmacokinetic Parameters of Carbazeran in Dogs and Humans
| Parameter | Dog (n=2) | Human (n=7) | Reference |
| Oral Bioavailability (F) | ~68% | Not measurable (<5%) | [1][2] |
| Plasma Clearance (CL) | 11.2 - 11.8 mL/min/kg | 37.6 ± 8.3 mL/min/kg | [1] |
| Volume of Distribution (Vd) | 1.1 - 1.5 L/kg | 0.81 ± 0.06 L/kg | [1] |
| Elimination Half-life (t½) | 66 - 87 min | 15 ± 4.7 min | [1] |
Note: Data for rats are not sufficiently available in the reviewed literature to be included in this comparative table.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Dogs and Humans
Objective: To determine the bioavailability and pharmacokinetic profile of Carbazeran following intravenous and oral administration.
Methodology:
-
Subjects: Beagle dogs and healthy adult male human volunteers.[1]
-
Formulation: For oral administration, Carbazeran was formulated as a solid in capsules.[1] For intravenous infusion in humans, it was prepared as an aqueous solution in isotonic saline.[1]
-
Administration:
-
Dogs: Oral administration of Carbazeran.
-
Humans: Intravenous infusion over 10 minutes and single oral doses.[1]
-
-
Sample Collection: Blood samples were collected at specified time points post-administration. Plasma was separated and stored at -20°C until analysis.[1]
-
Analytical Method: Plasma concentrations of Carbazeran and its metabolites were determined using a sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[3][4]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.[4][5]
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[3][4]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) for specific quantification of the parent drug and its metabolites.[3]
-
In Vitro Metabolism Studies
Objective: To investigate the metabolism of Carbazeran using liver subcellular fractions.
Methodology:
-
Test System: Liver cytosol and S9 fractions from humans, baboons, and dogs.[6][7]
-
Incubation:
-
Carbazeran is incubated with the liver cytosol or S9 fraction in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).[8]
-
For studies involving Phase I metabolism by cytochrome P450 enzymes, the incubation mixture is fortified with an NADPH-regenerating system.[8] For aldehyde oxidase-mediated metabolism, this is not required.[6]
-
-
Inhibitor Studies: To identify the enzymes responsible for metabolism, specific inhibitors are included in the incubation mixtures. For aldehyde oxidase, menadione or hydralazine can be used as inhibitors.[6][7]
-
Sample Analysis: The reaction is terminated at various time points by adding a quenching solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by UPLC-MS/MS to identify and quantify the metabolites formed.[8]
Metabolism and Signaling Pathways
The metabolism of Carbazeran is a critical determinant of its pharmacokinetic profile and shows significant species-dependent variations.
In humans and baboons, Carbazeran undergoes extensive presystemic metabolism, primarily through 4-hydroxylation of the phthalazine moiety.[6][7] This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase (AO).[6] This extensive first-pass metabolism results in very low oral bioavailability in humans.[1][2] The major metabolite formed is 4-hydroxycarbazeran (also referred to as 4-oxo-carbazeran).[6][9] Other metabolites identified in humans that result from this initial oxidation step include N-desethyl-4-oxo-carbazeran and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone.[10]
In contrast, in dogs, the 4-hydroxylation pathway is not prominent.[6][7] The primary metabolic route in this species is O-demethylation, leading to significantly higher oral bioavailability.[1][2]
Diagrams of Metabolic Pathways and Experimental Workflows
Caption: Species-dependent metabolic pathways of Carbazeran.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion
The preliminary pharmacokinetic studies of this compound have revealed significant species-dependent differences, primarily driven by variations in metabolic pathways. In humans, extensive presystemic metabolism mediated by aldehyde oxidase leads to low oral bioavailability, which has been a major hurdle in its clinical development. In contrast, dogs exhibit a different metabolic profile, resulting in much higher systemic exposure after oral administration. These findings underscore the importance of early and comprehensive metabolic profiling in drug discovery and development to select appropriate preclinical species and to anticipate potential pharmacokinetic challenges in humans. The detailed methodologies and comparative data presented in this guide provide a foundational understanding for further research and development of Carbazeran or other compounds metabolized by aldehyde oxidase.
References
- 1. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A species difference in the presystemic metabolism of carbazeran in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxycarbazeran | TRC-H884125-10MG | LGC Standards [lgcstandards.com]
- 8. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 9. 4-Hydroxycarbazeran | C18H24N4O5 | CID 53320800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Carbazeran Citrate Aldehyde Oxidase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazeran is a potent phosphodiesterase inhibitor that undergoes significant metabolism in humans, primarily mediated by aldehyde oxidase (AO). Specifically, the cytosolic enzyme aldehyde oxidase 1 (AOX1) is responsible for the oxidation of Carbazeran to its 4-oxo metabolite.[1][2][3] Due to the pronounced species differences in AO activity, with rodents and dogs showing low to negligible metabolism compared to humans, it is crucial to accurately assess the AO-mediated clearance of new chemical entities intended for human use early in the drug development process.[3] Underprediction of AO-mediated clearance can lead to unexpected pharmacokinetic profiles and potential safety issues in clinical trials.
These application notes provide a detailed protocol for an in vitro assay to determine the metabolism of Carbazeran citrate by human liver aldehyde oxidase. The protocol covers the preparation of reagents, incubation conditions, analytical methodology using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis. Additionally, quantitative data on Carbazeran metabolism and a list of known AO inhibitors are provided for reference.
Metabolic Pathway of Carbazeran
Carbazeran is metabolized by aldehyde oxidase (AOX1) in the liver cytosol. The primary metabolic pathway is the oxidation of the phthalazine ring to form 4-oxo-carbazeran.[3] This reaction is a key determinant of Carbazeran's clearance in humans.
References
Application Notes and Protocols: Using Carbazeran Citrate for Reaction Phenotyping of Alde-hyde Oxidase 1 (AOX1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde oxidase (AOX) is a cytosolic enzyme, with AOX1 being the primary isoform in humans, that plays a crucial role in the metabolism of various xenobiotics, particularly N-heterocyclic compounds and aldehydes. Due to significant species-dependent variations in AOX activity, predicting human clearance of drug candidates that are AOX1 substrates can be challenging. Therefore, accurate reaction phenotyping to identify potential AOX1 substrates early in drug discovery is critical. Carbazeran, a potent phosphodiesterase inhibitor, has been identified as a selective substrate for human AOX1, undergoing oxidation to its 4-oxo derivative. This makes Carbazeran citrate a valuable tool for in vitro reaction phenotyping of AOX1 activity.
These application notes provide a detailed overview and protocols for utilizing this compound as a probe substrate to characterize the metabolic activity of human AOX1 in various in vitro systems.
Metabolic Pathway of Carbazeran by AOX1
Carbazeran is metabolized by Aldehyde Oxidase 1 (AOX1) primarily through oxidation at the C-4 position of the phthalazinone ring, yielding 4-oxo-carbazeran. This reaction is highly specific to AOX1 and is not significantly catalyzed by cytochrome P450 enzymes.
Caption: Metabolic conversion of Carbazeran to 4-oxo-carbazeran by human AOX1.
Experimental Workflow for AOX1 Reaction Phenotyping
The general workflow for assessing a test compound's potential as an AOX1 substrate involves incubating the compound with a biological matrix containing AOX1, followed by analysis of substrate depletion or metabolite formation. Carbazeran is used as a positive control to confirm the enzymatic activity of the system.
Caption: General experimental workflow for AOX1 reaction phenotyping.
Quantitative Data Summary
The following table summarizes key quantitative data for Carbazeran metabolism by AOX1 from published studies. These values can serve as a benchmark for experimental results.
| Parameter | Value | Biological System | Reference |
| Estimated Hepatic Clearance (Clh) | 17 ml·min⁻¹·kg⁻¹ | Cryopreserved Human Hepatocytes | [1] |
| In vitro Intrinsic Clearance (CLint, in vitro) | High | Human Liver S9 | [2] |
| Major Metabolite | 4-oxo-carbazeran | Human Liver Cytosol, Humanized-liver mice | [3] |
| Key Enzyme | Aldehyde Oxidase 1 (AOX1) | Human Liver Cytosol, Recombinant Human AOX1 | [3][4] |
Experimental Protocols
Protocol 1: Determination of Carbazeran 4-Oxidation in Human Liver Cytosol
This protocol describes the determination of AOX1 activity in human liver cytosol by measuring the formation of 4-oxo-carbazeran from Carbazeran.
Materials:
-
Human liver cytosol (pooled from multiple donors)
-
This compound
-
4-oxo-carbazeran (as an analytical standard)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching)
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Carbazeran in potassium phosphate buffer.
-
Prepare a stock solution of 4-oxo-carbazeran for the calibration curve.
-
Prepare the quenching solution (e.g., ACN containing a suitable internal standard like labetalol).
-
-
Incubation:
-
Pre-warm the human liver cytosol and potassium phosphate buffer to 37°C.
-
In a 96-well plate, add the human liver cytosol to the potassium phosphate buffer to achieve a final protein concentration of approximately 0.5-1.0 mg/mL.
-
To initiate the reaction, add the Carbazeran working solution to the wells to achieve the desired final substrate concentration (e.g., 1 µM).
-
The final incubation volume is typically 100-200 µL.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of the cold quenching solution to the incubation wells.
-
The 0-minute time point is prepared by adding the quenching solution before adding the substrate.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins (e.g., 4000 rpm for 15 minutes at 4°C).
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of 4-oxo-carbazeran using a validated LC-MS/MS method.
-
Prepare a calibration curve for 4-oxo-carbazeran in the same matrix as the samples.
-
-
Data Analysis:
-
Calculate the rate of formation of 4-oxo-carbazeran.
-
The intrinsic clearance (CLint) can be calculated from the rate of metabolite formation at a substrate concentration well below the Km.
-
Protocol 2: Inhibition Assay to Confirm AOX1-Mediated Metabolism
This protocol is designed to confirm that the metabolism of a test compound is mediated by AOX1 using a known AOX1 inhibitor.
Materials:
-
All materials from Protocol 1
-
Test compound
-
Known AOX1 inhibitor (e.g., hydralazine, menadione)
Procedure:
-
Preparation of Reagents:
-
Prepare stock and working solutions of the test compound and Carbazeran (as a positive control).
-
Prepare a stock solution of the AOX1 inhibitor.
-
-
Incubation with Inhibitor:
-
Set up incubation reactions as described in Protocol 1 for both the test compound and Carbazeran.
-
Prepare two sets of incubations for each compound: one with the AOX1 inhibitor and one without (vehicle control).
-
Pre-incubate the liver cytosol with the inhibitor or vehicle for a short period (e.g., 5-10 minutes) at 37°C before adding the substrate.
-
-
Reaction and Analysis:
-
Initiate the reaction by adding the test compound or Carbazeran.
-
Follow the incubation, quenching, and sample processing steps as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to measure the depletion of the parent compound or the formation of its metabolite.
-
-
Data Analysis:
-
Compare the rate of metabolism (substrate depletion or metabolite formation) in the presence and absence of the AOX1 inhibitor.
-
A significant reduction in the metabolic rate in the presence of the inhibitor indicates that the metabolism is mediated by AOX1. Calculate the percentage of inhibition.
-
Logical Relationship for Interpreting Inhibition Data
The interpretation of the inhibition assay results follows a clear logical path to determine the involvement of AOX1 in the metabolism of a test compound.
Caption: Logic diagram for interpreting AOX1 inhibition data.
Conclusion
This compound is a valuable and specific probe substrate for the reaction phenotyping of human Aldehyde Oxidase 1. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to assess the potential role of AOX1 in the metabolism of new chemical entities. Accurate characterization of AOX1-mediated metabolism is essential for predicting human pharmacokinetic profiles and avoiding late-stage drug development failures due to unforeseen metabolic liabilities.
References
- 1. Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xenotech.com [xenotech.com]
- 3. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbazeran Citrate: A Selective Probe Substrate for Alde-hyde Oxidase (AO) Activity
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction Aldehyde oxidase (AO), a cytosolic molybdo-flavoenzyme, plays a crucial role in the metabolism of a wide array of xenobiotics, particularly N-heterocyclic compounds. Its significance in drug development has grown as medicinal chemists increasingly design molecules to be less susceptible to cytochrome P450 (CYP) metabolism, inadvertently increasing the likelihood of AO-mediated clearance. Carbazeran, a potent phosphodiesterase inhibitor, has emerged as a highly selective and valuable in vitro probe substrate for human aldehyde oxidase 1 (AOX1), the primary AO isoform in the human liver.[1][2][3] The metabolism of carbazeran is predominantly mediated by AOX1, which catalyzes its oxidation to 4-oxo-carbazeran (also referred to as 4-hydroxy-carbazeran).[4][5] This reaction is established as an enzyme-selective catalytic marker for human AOX1.[1][2] Notably, this metabolic pathway shows significant species-dependent differences, with high activity in humans and baboons, but low to negligible activity in rats and dogs.[4][5]
This application note provides detailed protocols for utilizing carbazeran citrate as a probe substrate to characterize AO activity and assess potential drug-drug interactions through AO inhibition studies.
Data Presentation
The kinetic parameters of carbazeran 4-oxidation by human liver aldehyde oxidase provide essential data for in vitro to in vivo extrapolation (IVIVE) of drug clearance.
Table 1: Kinetic Parameters for Carbazeran 4-Oxidation by Human Liver Aldehyde Oxidase
| Parameter | Value | Enzyme Source | Reference |
| Km | 5 µM | Human Liver Cytosol / Recombinant Human AOX1 | [4] |
| Vmax | Data not consistently reported in the literature | Human Liver Cytosol | N/A |
Note: While the Michaelis-Menten constant (Km) is well-documented, the maximal velocity (Vmax) for carbazeran 4-oxidation can exhibit significant variability between different lots of human liver cytosol and individual donors, making a standardized value difficult to report.[6]
Experimental Protocols
Protocol 1: Determination of Aldehyde Oxidase Activity using Carbazeran
This protocol outlines the procedure for measuring the intrinsic clearance (CLint) of carbazeran in human liver cytosol, a key metric for AO activity.
1. Materials and Reagents:
-
This compound
-
Human liver cytosol (pooled or from individual donors)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
Internal standard (IS) for LC-MS/MS analysis (e.g., tolbutamide)
-
4-oxo-carbazeran analytical standard
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system
2. Preparation of Solutions:
-
Carbazeran Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Serially dilute the stock solution to prepare working solutions of carbazeran at various concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50 µM) in the incubation buffer.
-
Human Liver Cytosol: Thaw human liver cytosol on ice and dilute to the desired final protein concentration (e.g., 0.5 - 1.0 mg/mL) with cold potassium phosphate buffer.
-
Quenching Solution: Prepare a solution of acetonitrile containing the internal standard (e.g., 100 ng/mL tolbutamide) and 1% formic acid.
3. Incubation Procedure:
-
Pre-warm the carbazeran working solutions and the diluted human liver cytosol separately at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a small volume of the pre-warmed human liver cytosol to the carbazeran working solution to achieve the final desired protein and substrate concentrations.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 2.5, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of the cold quenching solution.
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Analyze the formation of 4-oxo-carbazeran using a validated LC-MS/MS method.
-
Develop a standard curve for 4-oxo-carbazeran to quantify the amount of metabolite formed.
-
Monitor the depletion of the parent compound (carbazeran) as well.
5. Data Analysis:
-
Plot the concentration of 4-oxo-carbazeran formed against time. The initial linear portion of this curve represents the initial velocity (v).
-
Calculate the intrinsic clearance (CLint) from the substrate depletion data using the half-life (t1/2) method:
-
CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg protein)
-
-
For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Aldehyde Oxidase Inhibition Assay using Carbazeran
This protocol is designed to evaluate the potential of a test compound to inhibit AO-mediated metabolism of carbazeran.
1. Materials and Reagents:
-
Same as Protocol 1.
-
Test inhibitor compound.
-
Positive control inhibitor (e.g., hydralazine, raloxifene).
2. Preparation of Solutions:
-
Prepare stock and working solutions of the test inhibitor and positive control inhibitor in DMSO.
-
Prepare carbazeran working solution at a concentration close to its Km (e.g., 5 µM).
3. Incubation Procedure:
-
Pre-incubate the diluted human liver cytosol with a range of concentrations of the test inhibitor or positive control inhibitor at 37°C for 10-15 minutes. Include a vehicle control (DMSO without inhibitor).
-
Initiate the reaction by adding the carbazeran working solution to the pre-incubated cytosol-inhibitor mixture.
-
Incubate at 37°C for a fixed time point that falls within the linear range of metabolite formation determined in Protocol 1 (e.g., 10 minutes).
-
Terminate the reaction and process the samples as described in Protocol 1.
4. LC-MS/MS Analysis:
-
Quantify the formation of 4-oxo-carbazeran as described in Protocol 1.
5. Data Analysis:
-
Calculate the percentage of AO activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AO activity).
Visualizations
Metabolic Pathway of Carbazeran
Caption: Metabolic activation of Carbazeran by AOX1.
Experimental Workflow for AO Activity Assay
Caption: Workflow for determining AO activity.
Experimental Workflow for AO Inhibition Assay
Caption: Workflow for assessing AO inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xenotech.com [xenotech.com]
Application Note: High-Throughput Analysis of Carbazeran and its Metabolites in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Carbazeran and its major metabolites in human plasma. Carbazeran is metabolized primarily through oxidation, and monitoring its metabolic profile is crucial for pharmacokinetic and drug development studies. This protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and drug development professionals. The described method utilizes a simple protein precipitation for sample cleanup, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Introduction
Carbazeran is a compound of interest in pharmaceutical development. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to evaluating its efficacy and safety. In humans, Carbazeran undergoes significant metabolism, primarily mediated by aldehyde oxidase, leading to the formation of several metabolites. The principal metabolic pathway is the 4-hydroxylation of the carbazeran molecule. Key metabolites that have been identified include 4-hydroxycarbazeran, 4-oxo-carbazeran, N-desethyl-4-oxo-carbazeran, and O-desmethylcarbazeran. A sensitive and specific analytical method is essential for the simultaneous quantification of Carbazeran and these metabolites in biological matrices to support pharmacokinetic assessments. LC-MS/MS offers the required selectivity and sensitivity for this purpose.
Metabolic Pathway of Carbazeran
Carbazeran is primarily metabolized in the liver by aldehyde oxidase. The main transformation is the introduction of a hydroxyl group at the 4-position of the phthalazine ring, forming 4-hydroxycarbazeran. This can be further oxidized to 4-oxo-carbazeran. Other metabolic routes include N-deethylation and O-demethylation.
Figure 1: Proposed metabolic pathway of Carbazeran.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of Carbazeran and its metabolites from human plasma.
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of Carbazeran).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL Gradient Elution:
| Time (min) | % B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Mass Spectrometry
Instrument: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Ion Source Temperature: 500°C Ion Spray Voltage: 5500 V Curtain Gas: 35 psi Collision Gas: 9 psi MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Carbazeran | [To be determined] | [To be determined] | 100 | [To be determined] |
| 4-Hydroxycarbazeran | [To be determined] | [To be determined] | 100 | [To be determined] |
| 4-Oxo-carbazeran | [To be determined] | [To be determined] | 100 | [To be determined] |
| N-Desethyl-4-oxo-carbazeran | [To be determined] | [To be determined] | 100 | [To be determined] |
| O-Desmethylcarbazeran | [To be determined] | [To be determined] | 100 | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | 100 | [To be determined] |
Note: The specific m/z values for precursor and product ions, as well as the optimal collision energies, need to be determined experimentally by infusing standard solutions of each analyte.
Experimental Workflow
The overall workflow for the analysis of Carbazeran and its metabolites is depicted below.
Figure 2: Experimental workflow for LC-MS/MS analysis.
Method Validation Parameters (Proposed)
The following tables summarize the proposed performance characteristics that should be evaluated during method validation.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | R² |
| Carbazeran | 1 - 1000 | 1 | 0.5 | > 0.99 |
| 4-Hydroxycarbazeran | 1 - 1000 | 1 | 0.5 | > 0.99 |
| 4-Oxo-carbazeran | 1 - 1000 | 1 | 0.5 | > 0.99 |
| N-Desethyl-4-oxo-carbazeran | 1 - 1000 | 1 | 0.5 | > 0.99 |
| O-Desmethylcarbazeran | 1 - 1000 | 1 | 0.5 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Carbazeran | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | |
| Mid | 50 | < 15 | < 15 | 85 - 115 | |
| High | 800 | < 15 | < 15 | 85 - 115 | |
| 4-Hydroxycarbazeran | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | |
| Mid | 50 | < 15 | < 15 | 85 - 115 | |
| High | 800 | < 15 | < 15 | 85 - 115 | |
| ... (similar entries for other metabolites) |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Carbazeran | 3 | [To be determined] | [To be determined] |
| 800 | [To be determined] | [To be determined] | |
| 4-Hydroxycarbazeran | 3 | [To be determined] | [To be determined] |
| 800 | [To be determined] | [To be determined] | |
| ... (similar entries for other metabolites) |
Conclusion
This application note provides a starting point for the development of a sensitive and specific LC-MS/MS method for the quantification of Carbazeran and its major metabolites in human plasma. The proposed protein precipitation sample preparation is simple and efficient, and the chromatographic and mass spectrometric conditions are based on common practices for similar small molecules. This method, once fully validated, will be a valuable tool for pharmacokinetic studies and other drug development applications involving Carbazeran. It is recommended that the MRM transitions and collision energies be optimized for the specific instrument used and that a full method validation be performed according to regulatory guidelines.
Application Notes and Protocols for High-Throughput Screening of Carbazeran Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazeran is a potent phosphodiesterase (PDE) inhibitor with positive inotropic effects, making it a compound of interest in cardiovascular research.[1][2] Its mechanism of action is associated with the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4] This application note provides a detailed protocol for a high-throughput screening (HTS) assay for Carbazeran citrate and similar compounds targeting phosphodiesterase activity. The described assay is based on a luminescence platform, offering high sensitivity and compatibility with automated HTS workflows. Additionally, Carbazeran is a known substrate for aldehyde oxidase (AO), a factor to consider in comprehensive drug metabolism and pharmacokinetic profiling.[1][5][6]
Signaling Pathway
The therapeutic effects of Carbazeran as a phosphodiesterase inhibitor are rooted in its modulation of cyclic nucleotide signaling pathways. In cardiac myocytes, β-adrenergic stimulation activates adenylyl cyclase, leading to the conversion of ATP to cAMP.[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates several downstream targets, resulting in increased cardiac contractility. Phosphodiesterases, particularly PDE3 in the heart, hydrolyze cAMP to AMP, thus terminating the signal.[4] By inhibiting PDE, Carbazeran prevents the degradation of cAMP, leading to its accumulation, prolonged PKA activation, and a sustained inotropic effect.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chronotropic and inotropic actions of amrinone, carbazeran and isobutylmethyl xanthine: role of phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Mechanism of the positive inotropic effect of phosphodiesterase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 5. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Carbazeran Citrate Solubility in Aqueous Buffers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Carbazeran citrate in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preparation of this compound solutions for experimental use.
Q1: My this compound is not dissolving completely in my aqueous buffer. What are the potential causes and solutions?
A1: Incomplete dissolution can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Concentration Exceeds Solubility: The intended concentration of your solution may be higher than the intrinsic solubility of this compound in the specific buffer system and conditions. One supplier notes that this compound is soluble up to 50 mM in water.[1] Your buffer composition may alter this value.
-
Solution: Try preparing a more dilute solution. If a higher concentration is necessary, a co-solvent like DMSO may be required. This compound is reported to be soluble up to 100 mM in DMSO.[1] However, be mindful of the final DMSO concentration in your assay, as it can affect experimental outcomes.[2]
-
-
pH of the Buffer: The solubility of ionizable compounds is often pH-dependent.[3] As a citrate salt of a weakly basic compound, this compound's solubility is expected to be influenced by the pH of the buffer.
-
Solution: Measure the final pH of your solution after adding this compound. The citrate component can alter the pH of unbuffered or weakly buffered solutions. Ensure your buffer has sufficient capacity to maintain the target pH. It may be necessary to test the solubility across a range of pH values to determine the optimal pH for dissolution.
-
-
Temperature: Temperature can affect solubility. For many solids, solubility increases with temperature.[3]
-
Solution: Gentle warming and agitation of the solution may aid dissolution. However, be cautious about potential degradation of the compound at elevated temperatures. Always bring the solution back to the experimental temperature and check for precipitation.
-
-
Time and Agitation: The dissolution process may be slow.
-
Solution: Ensure adequate time for dissolution with continuous agitation, such as stirring or shaking. For determining thermodynamic (equilibrium) solubility, this may take 24-72 hours.[4]
-
Q2: I observed a precipitate forming in my this compound solution over time. Why is this happening and what can I do?
A2: Precipitation after initial dissolution often points to the formation of a supersaturated solution or compound instability.
-
Supersaturation: This can occur if the compound is rapidly dissolved, for example, by first dissolving in an organic solvent and then diluting into an aqueous buffer (a common technique for kinetic solubility assays).[4][5]
-
Solution: If possible, prepare the solution by directly adding the solid to the aqueous buffer and allowing it to equilibrate. If a solvent like DMSO is used, minimize the final concentration and add the stock solution to the buffer slowly while vortexing. Immediate dilution of samples after filtration can also prevent precipitation.[6]
-
-
Compound Instability: The compound may be degrading over time in the specific buffer conditions, leading to the formation of less soluble degradation products.[7][8]
-
Solution: Prepare solutions fresh before each experiment. If solutions need to be stored, conduct stability studies at the intended storage temperature and duration.
-
-
Change in Temperature: If a solution was prepared at an elevated temperature and then cooled, the solubility may decrease, causing the compound to precipitate out.
-
Solution: Prepare and store the solution at the temperature of your experiment. If warming is used to aid dissolution, ensure the concentration is below the solubility limit at the final experimental temperature.
-
Q3: The solubility results for this compound are inconsistent between experiments. What could be the cause of this variability?
A3: Inconsistent results are often due to variations in experimental procedures or materials.
-
Buffer Preparation: Minor differences in buffer preparation can lead to significant variability. This includes errors in weighing components, incorrect use of hydrated salts, or improper pH adjustment.[7][8]
-
Solution: Follow a standardized and detailed protocol for buffer preparation. Calibrate your pH meter regularly and ensure all components are accurately weighed.
-
-
Purity of this compound: The presence of impurities can affect solubility measurements.[9][10]
-
Solution: Use high-purity this compound (≥98% is commercially available[1]) and refer to the batch-specific certificate of analysis.
-
-
Equilibration Time: Insufficient equilibration time can lead to an underestimation of thermodynamic solubility.
-
Solution: For thermodynamic solubility, ensure the solution has reached equilibrium by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the value stabilizes.[6]
-
-
Sampling and Processing: Inconsistent sample handling, such as the timing and method of filtration or centrifugation, can introduce variability.[7]
-
Solution: Standardize your sampling procedure. Ensure that any filtration or centrifugation step effectively removes undissolved solids without causing the dissolved compound to precipitate.
-
Quantitative Solubility Data Summary
While extensive public data on this compound solubility in various buffers is limited, the following table summarizes known solubility information and provides a template for organizing experimentally determined data.
| Solvent/Buffer | pH | Temperature (°C) | Solubility | Method |
| Water | Not Specified | Not Specified | Up to 50 mM | Not Specified |
| DMSO | Not Applicable | Not Specified | Up to 100 mM | Not Specified |
| Phosphate Buffer | 6.5 | 25 | [Insert Experimental Data] | e.g., Shake-Flask |
| Phosphate Buffer | 7.4 | 25 | [Insert Experimental Data] | e.g., Shake-Flask |
| Citrate Buffer | 5.0 | 25 | [Insert Experimental Data] | e.g., Shake-Flask |
Note: This table should be populated with your own experimental results.
Experimental Protocols
Protocol 1: Thermodynamic (Shake-Flask) Solubility Assay
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[4]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer) in a sealed vial. The excess solid should be visible.
-
Equilibration: Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.[2][6]
-
Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by either:
-
Centrifugation at high speed.
-
Filtration using a low-binding filter (e.g., PVDF).
-
-
Quantification: Carefully remove an aliquot of the clear supernatant or filtrate.
-
Dilution: Dilute the aliquot with the appropriate mobile phase or buffer to a concentration within the linear range of your analytical method. This also prevents precipitation upon standing.[6]
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC/MS.[4]
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
Protocol 2: Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess solubility from a DMSO stock solution.[4][5]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add the desired aqueous buffer to the wells of a microtiter plate.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the buffer in the wells to create a range of concentrations. The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its effect on solubility.[2]
-
Incubation: Incubate the plate at room temperature for a shorter period (e.g., 1.5-2 hours) with shaking.[2]
-
Precipitation Detection: Measure the turbidity of the solutions in each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a precipitate is first observed is the kinetic solubility.
-
Alternative Quantification (Filtration Method): Alternatively, the contents of the wells can be passed through a filter plate. The concentration of the compound in the filtrate is then determined by HPLC-UV or LC/MS.[2][5]
Visual Guides
Caption: A logical workflow for troubleshooting poor solubility of this compound.
Caption: Step-by-step workflow for the thermodynamic (shake-flask) solubility assay.
Caption: Key factors that can influence the aqueous solubility of this compound.
References
- 1. This compound (CAS 153473-94-0): R&D Systems [rndsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. who.int [who.int]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. quora.com [quora.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Optimizing Incubation Conditions for Carbazeran Citrate Metabolism Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the incubation conditions for Carbazeran citrate metabolism assays.
Frequently Asked Questions (FAQs)
Q1: Which subcellular fraction is most appropriate for studying Carbazeran metabolism?
A1: The primary enzyme responsible for Carbazeran metabolism is Aldehyde Oxidase (AOX1), which is a cytosolic enzyme.[1][2][3] Therefore, the most appropriate subcellular fraction for studying its metabolism is the liver S9 fraction or the cytosolic fraction . While liver microsomes are commonly used for studying cytochrome P450 (CYP) mediated metabolism, they are not the primary site of Carbazeran metabolism.[2] It is important to note that microsomal preparations can sometimes be contaminated with cytosolic enzymes like AOX1, which could lead to observable metabolism but may not be representative of the primary metabolic pathway.[2]
Q2: What are the key metabolites of Carbazeran I should be looking for?
A2: The major metabolic pathway of Carbazeran in humans is the 4-oxidation of the phthalazine moiety.[1][3] The key metabolites to monitor are:
-
4-oxo-carbazeran[1]
-
N-desethyl-4-oxo-carbazeran[1]
-
6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone[1]
Q3: What are the typical incubation conditions for a Carbazeran metabolism assay?
A3: Based on general in vitro metabolism assay protocols and the nature of AOX1, the following starting conditions are recommended. However, optimization is crucial for each experimental setup.
| Parameter | Recommended Condition | Notes |
| Subcellular Fraction | Human Liver S9 or Cytosol | AOX1 is a cytosolic enzyme.[1][2] |
| Protein Concentration | 0.5 - 1.0 mg/mL | Lower concentrations can minimize protein binding.[4] |
| This compound Conc. | 1 - 10 µM | The reported Km for AO-mediated metabolism is ~5 µM.[3] |
| Incubation Temperature | 37°C | Standard temperature for metabolic assays.[5][6] |
| pH | 7.4 | Maintained with a phosphate buffer (e.g., 100 mM).[5][6] |
| Incubation Time | 0 - 60 minutes | Time points should be taken to ensure linear metabolite formation.[5] |
| Cofactors | Not strictly required for AOX | Unlike CYPs, AOX does not require NADPH.[2] However, if comparing with potential CYP involvement, include NADPH in separate incubations. |
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound metabolism assay.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low metabolite formation | 1. Incorrect subcellular fraction: Using microsomes instead of S9 or cytosol. 2. Enzyme inactivity: Improper storage or handling of the S9/cytosolic fraction. 3. Sub-optimal substrate concentration: Carbazeran concentration is too low. 4. Analytical sensitivity: The analytical method (e.g., HPLC-MS/MS) is not sensitive enough to detect the metabolites. | 1. Switch to liver S9 or cytosolic fraction. [1][2] 2. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. [5][7] 3. Test a range of Carbazeran concentrations around the reported Km of ~5 µM. [3] 4. Optimize the mass spectrometry parameters for the specific metabolites. |
| High variability between replicates | 1. Inconsistent pipetting: Inaccurate dispensing of reagents. 2. Temperature fluctuations: Inconsistent temperature across the incubation plate. 3. Variable incubation times: Inconsistent timing for starting and stopping the reactions. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Ensure uniform heating of the incubation plate in a calibrated water bath or incubator. [8] 3. Use a multichannel pipette for simultaneous addition of starting/stopping reagents. |
| Metabolite formation plateaus quickly | 1. Substrate depletion: The initial Carbazeran concentration is too low and is rapidly consumed. 2. Enzyme saturation: The enzyme is saturated with the substrate. 3. Product inhibition: The formed metabolites are inhibiting the enzyme activity. | 1. Increase the initial Carbazeran concentration or use shorter incubation times. 2. Lower the protein concentration to ensure initial rate conditions (less than 20% substrate turnover). [5] 3. Analyze earlier time points to determine the initial linear rate before inhibition occurs. |
| Unexpected metabolites are detected | 1. Contamination of subcellular fraction: Microsomal preparations may have cytosolic contamination.[2] 2. Non-enzymatic degradation: Carbazeran may be unstable in the incubation buffer. | 1. Use a highly purified cytosolic fraction. To confirm AOX1 activity, use a specific inhibitor like hydralazine. [2] 2. Run a control incubation without the S9/cytosolic fraction (buffer and Carbazeran only) to assess stability. |
| Issues with HPLC Analysis (e.g., peak tailing, ghost peaks) | 1. Poor chromatography: Incompatible mobile phase, column degradation. 2. Carryover from previous injections: Contamination in the autosampler or column.[9][10] 3. Sample matrix effects: Interference from the biological matrix. | 1. Optimize the mobile phase composition and pH. Ensure the column is appropriate for the analytes. [11] 2. Implement a robust needle and column wash protocol between injections. [9] 3. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. |
Experimental Protocols
Protocol 1: this compound Metabolism Assay in Human Liver S9 Fraction
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- This compound Stock Solution: 10 mM in DMSO. Prepare serial dilutions in acetonitrile or DMSO to achieve final desired concentrations.
- Human Liver S9 Fraction: Thaw on ice immediately before use. Dilute with phosphate buffer to the desired protein concentration (e.g., 2 mg/mL for a final concentration of 1 mg/mL).
- Stopping Solution: Acetonitrile containing an internal standard (e.g., a structurally similar compound not found in the incubation).
2. Incubation Procedure:
- Pre-warm a water bath or incubator to 37°C.
- In a microcentrifuge tube, add the required volume of phosphate buffer.
- Add the diluted S9 fraction.
- Add the this compound working solution to initiate the reaction. The final DMSO concentration should be less than 1%.
- Incubate at 37°C with gentle shaking.
- At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of the cold stopping solution.
- Vortex the samples vigorously to precipitate the protein.
- Centrifuge at >10,000 x g for 10 minutes to pellet the protein.
- Transfer the supernatant to a new tube or a 96-well plate for analysis.
3. Controls:
- No-Enzyme Control: Replace the S9 fraction with buffer to check for non-enzymatic degradation.
- Time-Zero Control: Add the stopping solution before adding the S9 fraction.
- No-Substrate Control: Replace the Carbazeran solution with the vehicle to check for interfering peaks from the matrix.
4. Analysis:
- Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining Carbazeran and the formation of its metabolites.
Visualizations
Caption: Experimental workflow for the this compound metabolism assay.
Caption: Primary metabolic pathway of this compound mediated by AOX1.
References
- 1. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. technewslit.com [technewslit.com]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
impact of cytosolic contamination on Carbazeran citrate microsomal metabolism data
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cytosolic contamination on Carbazeran citrate microsomal metabolism data.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in humans?
A1: The primary metabolic pathway of this compound in humans is the 4-hydroxylation of the phthalazine moiety, which is catalyzed by the cytosolic enzyme aldehyde oxidase (AOX), not by microsomal cytochrome P450 (CYP) enzymes.[1][2] This leads to the formation of metabolites such as 4-oxo-carbazeran.[1][3]
Q2: Why am I observing this compound metabolism in my human liver microsome (HLM) stability assay?
A2: The metabolism of this compound, specifically its 4-oxidation, observed in HLM incubations is typically an artifact resulting from the contamination of the microsomal fraction with cytosolic components, particularly aldehyde oxidase-1 (AOX1).[3][4] Since Carbazeran's primary metabolism is mediated by the cytosolic enzyme AOX1, its presence in your microsomal preparation will lead to substrate turnover.[1][3]
Q3: How can I confirm if my microsomal preparation is contaminated with cytosolic enzymes?
A3: Cytosolic contamination can be confirmed by:
-
Using a selective AOX1 inhibitor: Incubating your microsomes with Carbazeran in the presence of a known AOX1 inhibitor, such as hydralazine, should result in a significant decrease in Carbazeran 4-oxidation if cytosolic AOX1 is present.[3]
-
Assaying for other cytosolic marker enzymes: The activity of other cytosolic enzymes, like sulfotransferases, can be measured. For example, the formation of dehydroepiandrosterone sulfate from dehydroepiandrosterone is a marker for cytosolic sulfotransferase activity.[3]
-
Proteomic analysis: Detecting the presence of AOX1 protein in the microsomal fraction confirms contamination. Studies have shown AOX1 protein in HLM preparations at levels approximately one-third of those found in the corresponding cytosolic fraction.[3]
Q4: What is the significance of Carbazeran 4-oxidation in drug metabolism studies?
A4: Carbazeran 4-oxidation is considered an enzyme-selective catalytic marker for human AOX1 activity.[1][3] Its presence and rate of formation are used to assess the activity of AOX1 in various in vitro systems.
Troubleshooting Guides
Issue: Unexpectedly high clearance of this compound in a microsomal stability assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cytosolic Contamination | 1. Perform the microsomal stability assay in the presence and absence of a selective AOX1 inhibitor (e.g., hydralazine). 2. Measure the activity of a cytosolic marker enzyme (e.g., sulfotransferase) in your microsomal preparation. | 1. A significant reduction in Carbazeran metabolism in the presence of the AOX1 inhibitor indicates cytosolic contamination. 2. Detection of cytosolic marker enzyme activity confirms contamination. |
| Incorrect Subcellular Fraction | Verify the identity and purity of your subcellular fraction. Review your fractionation protocol. | Ensure you are using a well-characterized microsomal fraction with minimal cytosolic contamination. |
| Assay Conditions | Review your incubation conditions, including cofactors. Carbazeran 4-oxidation by AOX1 does not require NADPH.[3] | Comparable levels of 4-oxo-carbazeran should be formed in incubations with and without exogenously added NADPH if the metabolism is due to AOX1.[3] |
Data Presentation
Table 1: Impact of Cytosolic Contamination on Observed Carbazeran Metabolism
| Parameter | Human Liver Cytosol | Human Liver Microsomes (Contaminated) | Reference |
| Primary Metabolizing Enzyme | Aldehyde Oxidase 1 (AOX1) | Aldehyde Oxidase 1 (AOX1) from contamination | [3] |
| Major Metabolite | 4-oxo-carbazeran | 4-oxo-carbazeran | [1][3] |
| Relative AOX1 Protein Level | High | ~33% of cytosolic levels | [3] |
| Median Normalized AO Activity | 100% | 36% | [4] |
Experimental Protocols
Protocol 1: Assessing Cytosolic Contamination using an AOX1 Inhibitor
-
Prepare Incubation Mixtures:
-
Prepare two sets of incubation tubes.
-
To each tube, add your human liver microsomal preparation (e.g., 0.5 mg/mL protein) and buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
To one set of tubes (the "inhibitor" group), add a selective AOX1 inhibitor (e.g., hydralazine at a final concentration of 10 µM).
-
To the other set of tubes (the "control" group), add the vehicle used for the inhibitor.
-
-
Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (e.g., 1 µM final concentration) to all tubes to start the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each tube and quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of Carbazeran and the formation of 4-oxo-carbazeran using a validated LC-MS/MS method.
-
Data Analysis: Compare the rate of Carbazeran metabolism between the control and inhibitor groups. A significant reduction in the rate of metabolism in the inhibitor group confirms the involvement of AOX1.
Visualizations
Caption: Workflow for assessing AOX1-mediated metabolism.
Caption: Impact of cytosolic contamination on data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of cytosolic aldehyde oxidase contamination in liver microsomes on intrinsic clearance estimations - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for Carbazeran citrate cross-reactivity with cytochrome P450 enzymes
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the metabolic profile of Carbazeran citrate. Frequently asked questions and troubleshooting guides are presented to address common issues encountered during in vitro experiments, particularly concerning its interaction with drug-metabolizing enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Carbazeran?
Carbazeran is primarily metabolized via 4-oxidation.[1][2][3] This metabolic route is catalyzed by the cytosolic enzyme aldehyde oxidase (AOX1), not by cytochrome P450 (CYP450) enzymes.[1][2][3] Studies using human liver cytosol have demonstrated the rapid conversion of Carbazeran to 4-oxo-carbazeran, a reaction that is absent in species with low AOX activity, such as dogs.[3]
Q2: Does this compound directly interact with or inhibit cytochrome P450 enzymes?
Current research indicates that Carbazeran does not serve as a substrate for major human CYP450 isoforms.[2][4] Experiments with a panel of recombinant human CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5, have shown no catalytic activity towards Carbazeran 4-oxidation.[2][4] Therefore, direct cross-reactivity or inhibition of CYP450 enzymes by Carbazeran is not expected to be a significant clinical concern.
Q3: Why might I observe Carbazeran metabolism in my human liver microsome (HLM) preparations?
The observation of Carbazeran 4-oxidation in HLM incubations is a well-documented artifact resulting from cytosolic contamination of the microsomal fraction.[2] Aldehyde oxidase is a cytosolic enzyme, and residual amounts are often present in HLM preparations. This can lead to the misinterpretation that CYP450 enzymes are responsible for Carbazeran metabolism.
Q4: How can I confirm that the metabolism I am seeing is due to aldehyde oxidase and not CYP450?
Several experimental approaches can be used to differentiate between AOX- and CYP450-mediated metabolism:
-
Cofactor Requirements: AOX-mediated reactions do not require NADPH as a cofactor, whereas CYP450 enzymes are NADPH-dependent.[2] Running parallel incubations with and without NADPH can help distinguish the enzymatic source.
-
Use of Specific Inhibitors: Employing selective inhibitors can elucidate the contribution of each enzyme family.
-
Subcellular Fractionation: Comparing the metabolic rates in different subcellular fractions (e.g., S9, cytosol, and microsomes) can pinpoint the location of the primary metabolizing enzyme.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Carbazeran metabolism in a CYP450 inhibition assay using HLMs. | Contamination of the microsomal fraction with cytosolic aldehyde oxidase. | 1. Run control experiments without NADPH. 2. Include a selective AOX inhibitor (e.g., hydralazine) in a parallel incubation. 3. Use recombinant CYP enzymes to confirm the lack of direct metabolism. |
| Inconsistent metabolic rates of Carbazeran across different lots of HLMs. | Variable levels of cytosolic contamination in different HLM preparations. | 1. Quantify a marker of cytosolic contamination in each HLM lot. 2. Normalize metabolic rates to the level of a cytosolic marker protein. 3. Consider using human liver S9 fraction or cytosol for more consistent AOX activity. |
| Difficulty in distinguishing between AOX and potential minor CYP450 contributions. | Complex interplay of enzymes in crude liver fractions. | Utilize a combination of approaches: - Selective chemical inhibitors for both AOX and specific CYP450s. - Correlation analysis with known activities of AOX and various CYPs in a panel of individual human liver preparations. - Employing recombinant enzymes to definitively rule out or identify specific CYP contributions. |
Experimental Protocols
Protocol 1: Determining the Contribution of AOX vs. CYP450 to Carbazeran Metabolism in Human Liver S9 Fraction
This protocol is designed to differentiate between NADPH-dependent (CYP450) and NADPH-independent (AOX) metabolism of Carbazeran.
Materials:
-
This compound
-
Human liver S9 fraction
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile (ACN) with internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare two sets of incubation mixtures in potassium phosphate buffer containing human liver S9 fraction and Carbazeran at the desired final concentration.
-
To one set of incubations, add the NADPH regenerating system ("+NADPH" group). To the other set, add buffer in place of the regenerating system ("-NADPH" group).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding Carbazeran stock solution.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of 4-oxo-carbazeran using a validated LC-MS/MS method.
-
Compare the rate of metabolite formation between the "+NADPH" and "-NADPH" groups. Significant formation in the "-NADPH" group is indicative of AOX-mediated metabolism.
Protocol 2: Chemical Inhibition to Identify the Catalyzing Enzyme Family
This protocol uses selective inhibitors to probe the involvement of AOX and CYP450 enzymes.
Materials:
-
Same as Protocol 1
-
Hydralazine (AOX inhibitor)
-
1-Aminobenzotriazole (ABT, pan-CYP450 inhibitor)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, preparing incubation mixtures with the NADPH regenerating system.
-
Prepare three groups of incubations:
-
Control: No inhibitor.
-
+Hydralazine: Add hydralazine at a concentration known to inhibit AOX.
-
+ABT: Pre-incubate the S9 fraction with ABT according to established protocols to ensure mechanism-based inhibition of CYPs.
-
-
Pre-incubate the S9 fraction with the respective inhibitors at 37°C for the recommended time.
-
Initiate the reaction by adding Carbazeran.
-
Follow steps 6-9 from Protocol 1.
-
Compare the rate of 4-oxo-carbazeran formation in the inhibitor-treated groups to the control group. Inhibition by hydralazine and lack of inhibition by ABT would confirm the role of AOX.
Visualizations
References
- 1. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
stability of Carbazeran citrate in stock solutions and experimental media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Carbazeran citrate in stock solutions and experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in both water (up to 50 mM) and DMSO (up to 100 mM). For cell-based assays, DMSO is a common choice for initial solubilization to create a high-concentration stock, which is then further diluted in aqueous experimental media.
Q2: What are the recommended storage conditions for this compound?
A2: For the solid (powder) form, storage at +4°C is recommended by some suppliers, while others suggest -20°C for long-term stability. Once dissolved, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to one month. However, it is often recommended to prepare solutions freshly to ensure optimal activity.
Q3: Is this compound stable in aqueous solutions and experimental media?
A3: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, and the presence of enzymes. Of particular importance is its susceptibility to metabolism by aldehyde oxidase (AO), an enzyme present in the cytosolic fraction of liver cells and other tissues.[1][2][3] In experimental media containing liver cytosol or S9 fractions, Carbazeran is rapidly metabolized.[2][3] Therefore, for experiments involving such biological matrices, it is crucial to consider this rapid degradation. The chemical stability in simple aqueous buffers without enzymes is generally higher, but should be verified for the specific experimental conditions.
Q4: I am seeing variable or lower-than-expected activity of this compound in my experiments. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Improper Storage: Degradation of stock solutions due to incorrect storage temperature or repeated freeze-thaw cycles.
-
Enzymatic Degradation: If your experimental system contains aldehyde oxidase (e.g., liver S9 fractions, hepatocytes), this compound will be rapidly metabolized, leading to a decrease in the effective concentration.[2][3]
-
Chemical Instability: Prolonged incubation in certain experimental media, especially at physiological temperatures, may lead to chemical degradation.
-
Adsorption to Plastics: Like many small molecules, this compound may adsorb to plastic labware, reducing the actual concentration in your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity | 1. Degraded stock solution. 2. Rapid metabolism in the experimental system. 3. Incorrect concentration calculation. | 1. Prepare a fresh stock solution from the solid compound. 2. If using liver fractions, consider the rapid metabolism by aldehyde oxidase. You may need to use shorter incubation times or include an AO inhibitor for control experiments. 3. Double-check all calculations for dilution of the stock solution. |
| High variability between replicates | 1. Inconsistent dilution of stock solution. 2. Degradation of the compound during the experiment. 3. Adsorption of the compound to labware. | 1. Ensure thorough mixing of solutions at each dilution step. 2. Minimize the duration of the experiment where possible. For longer experiments, assess the stability of this compound under your specific conditions. 3. Consider using low-adhesion microplates or glassware. |
| Precipitation of the compound in experimental media | Exceeding the solubility limit of this compound in the final experimental medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system, and that the final concentration of this compound does not exceed its solubility in the aqueous medium. |
Stability Data
The following tables provide illustrative data on the stability of this compound in different solutions and conditions. This data is based on general principles of small molecule stability and should be used as a guideline. It is highly recommended to perform your own stability assessments for your specific experimental setup.
Table 1: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Temperature | % Remaining after 1 Week | % Remaining after 1 Month | % Remaining after 6 Months |
| -80°C | >99% | >98% | >95% |
| -20°C | >98% | >95% | ~90% |
| 4°C | ~95% | ~85% | Not Recommended |
| Room Temperature | ~80% | Not Recommended | Not Recommended |
Table 2: Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at 37°C
| Time Point | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 h | 100% | 100% |
| 2 h | >98% | ~95% |
| 6 h | ~95% | ~88% |
| 24 h | ~90% | ~75% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability in Experimental Media
Objective: To determine the stability of this compound in a specific experimental medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental medium (e.g., cell culture medium, buffer)
-
Incubator at the desired temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the experimental medium to the final desired concentration (e.g., 10 µM).
-
Immediately take a sample for the time zero (T=0) measurement.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze all samples by HPLC to determine the concentration of the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Signaling pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
how to prevent degradation of Carbazeran citrate during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Carbazeran citrate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation in experimental settings?
This compound degradation can primarily be attributed to two main pathways:
-
Enzymatic Degradation: The most significant pathway is metabolism by aldehyde oxidase (AOX), a cytosolic enzyme.[1][2] This enzymatic oxidation results in the formation of 4-oxo-carbazeran and other metabolites.[1]
-
Chemical Degradation: While Carbazeran, as a carbamate-containing compound, is generally expected to have good chemical stability, degradation can still occur under certain conditions. Potential chemical degradation pathways include hydrolysis, photodegradation, and thermal degradation.
Q2: How can I prevent the enzymatic degradation of this compound in my in vitro experiments?
To prevent enzymatic degradation by aldehyde oxidase (AOX) during in vitro assays, the use of a selective AOX inhibitor is recommended.
-
Hydralazine: This is a commonly used inhibitor to confirm AOX-mediated metabolism.[2][3] Co-incubation with hydralazine can efficiently reduce the clearance of Carbazeran in systems containing active AOX, such as liver S9 fractions or hepatocytes.[2][3]
-
Other Potent Inhibitors: Other compounds have been identified as potent inhibitors of AOX and could be considered, though their specificity and potential off-target effects should be evaluated in the context of your specific experiment. These include raloxifene, gefitinib, and erlotinib.[4][5]
Q3: What are the optimal storage and handling conditions for this compound to minimize degradation?
To ensure the stability of this compound, proper storage and handling are crucial.
-
Storage Temperature: It is recommended to store this compound at +4°C for short-term storage. For long-term storage, consult the manufacturer's certificate of analysis, as freezer storage (e.g., -20°C or -80°C) is often advisable for solid compounds to minimize degradation.
-
Light Protection: Protect the compound from light to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil.
-
Moisture Control: Store the compound in a desiccator or a tightly sealed container to protect it from moisture, which could contribute to hydrolysis over time.
Q4: Is this compound susceptible to hydrolysis? How can I mitigate this?
Carbamates, in general, exhibit good hydrolytic stability, particularly N,N-disubstituted carbamates.[6][7][8] However, the rate of hydrolysis is dependent on the pH and temperature of the solution.
-
pH Considerations: Hydrolysis of carbamates can be catalyzed by acidic or basic conditions. It is advisable to prepare solutions in buffers with a pH close to neutral (pH 7.0-7.4) unless the experimental protocol requires otherwise.
-
Fresh Solutions: Prepare solutions fresh before each experiment to minimize the risk of hydrolysis over time. If solutions need to be stored, they should be kept at low temperatures (2-8°C) for a short period. The stability of this compound in your specific buffer system should be experimentally verified if long-term storage of solutions is necessary.
Q5: Are there any concerns about the photodegradation of this compound or its formulation components?
-
Protect from Light: All experiments involving this compound should be conducted with protection from direct light. Use low-light conditions or light-blocking containers.
-
Citrate Buffer Photodegradation: It is important to note that citrate buffers themselves can undergo photochemical degradation, especially in the presence of trace metal ions like iron. This degradation can generate reactive species that may modify the therapeutic agent. When using citrate buffers, ensure they are prepared with high-purity water and protected from light.
Troubleshooting Guides
Issue 1: High Variability or Loss of Potency in In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Enzymatic Degradation by Aldehyde Oxidase (AOX) | 1. Incorporate a known AOX inhibitor, such as hydralazine (10-50 µM), into your assay buffer. 2. Compare the results with and without the inhibitor. | A significant increase in the measured potency or concentration of Carbazeran in the presence of the inhibitor confirms AOX-mediated degradation. |
| Hydrolysis in Assay Buffer | 1. Prepare fresh solutions of this compound immediately before each experiment. 2. Ensure the pH of your assay buffer is near neutral. 3. If using acidic or basic buffers, perform a time-course experiment to assess the stability of Carbazeran under those conditions. | Consistent results with freshly prepared solutions suggest that hydrolysis of stock or working solutions was the issue. |
| Adsorption to Labware | 1. Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware. 2. Include a non-ionic surfactant (e.g., 0.01% Tween-80) in your assay buffer, if compatible with the experimental system. | Improved recovery and consistency of results. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cellular Metabolism | 1. If using cell lines with known AOX activity (e.g., certain liver-derived cells), consider the possibility of intracellular metabolism. 2. Pre-treat cells with an AOX inhibitor (ensure the inhibitor is not cytotoxic at the concentration used). | Increased apparent potency or intracellular concentration of Carbazeran. |
| Solution Instability at 37°C | 1. Incubate a solution of this compound in your cell culture medium at 37°C for the duration of your experiment. 2. Analyze the concentration of Carbazeran at different time points using a suitable analytical method (e.g., HPLC). | This will determine the rate of degradation, if any, under the experimental conditions and allow for correction or modification of the protocol. |
Experimental Protocols
Protocol 1: Assessing the Contribution of Aldehyde Oxidase to Carbazeran Degradation in Liver S9 Fractions
-
Materials:
-
This compound
-
Pooled human liver S9 fraction
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Hydralazine (AOX inhibitor)
-
Acetonitrile with an internal standard (e.g., a structurally similar, stable compound) for protein precipitation
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare a stock solution of this compound in DMSO or water.
-
Prepare incubation mixtures in duplicate containing liver S9 fraction (e.g., 1 mg/mL protein), potassium phosphate buffer, and either hydralazine (e.g., 50 µM in 0.1% DMSO) or vehicle (0.1% DMSO).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to precipitate the protein.
-
Analyze the supernatant for the concentration of Carbazeran using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining Carbazeran concentration versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) in the presence and absence of hydralazine. A significant increase in t½ and decrease in CLint in the presence of hydralazine indicates AOX-mediated metabolism.
-
Visualizations
Caption: Overview of potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Inhibition of Human Aldehyde Oxidase Activity by Clinically Relevant Concentrations of Gefitinib and Erlotinib: Comparison with Select Metabolites, Molecular Docking Analysis, and Impact on Hepatic Metabolism of Zaleplon and Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
improving the accuracy of predicting in vivo clearance from in vitro Carbazeran citrate data
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of predicting in vivo clearance of Carbazeran citrate from in vitro data.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in predicting the in vivo clearance of this compound?
A1: The primary challenge is the significant underprediction of in vivo human clearance when using standard in vitro to in vivo extrapolation (IVIVE) methods.[1][2] Carbazeran is a substrate for Aldehyde Oxidase (AO), and IVIVE techniques generally tend to underpredict the clearance of compounds metabolized by this enzyme.[3][4] This discrepancy can lead to inaccurate projections of a drug's half-life and potential exposure in humans.
Q2: Which enzyme is primarily responsible for Carbazeran metabolism in humans?
A2: In humans, Carbazeran is predominantly metabolized by the cytosolic enzyme Aldehyde Oxidase (AOX1).[1][5] The main metabolic pathway is the 4-hydroxylation of the phthalazine part of the molecule to form 4-oxo-carbazeran.[1][5] This pathway is enzyme-selective for AOX-1 and is not significantly catalyzed by cytochrome P450 (P450) enzymes.[1][6]
Q3: Which in vitro systems are most appropriate for studying Carbazeran metabolism?
A3: Human liver S9 fractions and cytosolic fractions are the most appropriate systems because AO is a cytosolic enzyme.[3][4] While human hepatocytes can also be used, they present a more complex system.[3] Human liver microsomes are generally not suitable for quantifying AO-mediated clearance, as any observed activity is often due to cytosolic contamination.[6][7]
Q4: Are there significant species differences in Carbazeran metabolism?
A4: Yes, there are pronounced species differences. In vitro studies show rapid metabolism in human and baboon liver cytosol, but negligible metabolism in dog liver cytosol.[5] This correlates well with in vivo findings where presystemic 4-hydroxylation is the main clearance route in humans and baboons, but not in dogs.[5] These differences make allometric scaling from common preclinical species like dogs unreliable for predicting human clearance.[2]
Q5: How does nonspecific binding affect clearance predictions?
A5: Nonspecific binding of a compound to proteins and lipids in the in vitro incubation can reduce the unbound concentration available for metabolism, leading to an underestimation of the intrinsic clearance. It is crucial to measure or predict the fraction unbound in the incubation (fu_inc) and correct the calculated in vitro intrinsic clearance (CLint) to get the unbound intrinsic clearance (CLint,u).[3] For highly protein-bound drugs, this correction is particularly critical for accurate IVIVE.[8][9]
Troubleshooting Guide
Q1: My IVIVE consistently underpredicts the known human clearance of Carbazeran. What factors could be contributing to this?
A1: This is a known issue for AO substrates.[4] Several factors may be involved:
-
In Vitro System Selection: If you are using human liver microsomes, the observed clearance will be artificially low as AO is a cytosolic enzyme.[6][7] Ensure you are using human liver S9 or cytosol.
-
Enzyme Activity Variability: There is large inter-individual variability in human hepatic AO activity.[7] The specific lot of pooled human liver S9 or cytosol you are using may have low AO activity, leading to a lower in vitro clearance measurement. It can be beneficial to test lots with certified high AO activity.[4]
-
Enzyme Instability: AO can be unstable during tissue sample storage and processing. This can result in lower in vitro activity compared to the true in vivo activity.[3]
-
Extrahepatic Metabolism: While the liver is the primary site, AO is present in other tissues. Standard IVIVE only accounts for hepatic clearance and may miss contributions from extrahepatic metabolism.[3]
-
Inadequate Scaling Factors: Standard physiological scaling factors may not be sufficient. Empirical scaling factors, derived from a database of known AO substrates, have been proposed to improve prediction accuracy.[3]
Q2: I am observing high variability in Carbazeran clearance between different batches of human liver S9 fractions. Why is this happening and how can I mitigate it?
A2: High variability is often due to the significant differences in AO enzyme expression and activity among individual human donors.[7]
-
Cause: Pooled S9 fractions from different suppliers may be created from different donor pools with varying average AO activity. Even within the same supplier, lot-to-lot variability can be substantial.[4]
-
Mitigation:
-
Characterize Lots: Use a probe substrate with known high AO clearance (like Carbazeran itself or phthalazine) to characterize the activity of each new lot of S9.[4]
-
Use a "Yardstick" Approach: Instead of aiming for a precise quantitative prediction, use a rank-order or "yardstick" approach. Compare the in vitro clearance of Carbazeran to that of other known low, medium, and high clearance AO substrates measured in the same system.[4] This provides a qualitative or semi-quantitative prediction of its likely in vivo clearance category.
-
Source from High-Activity Pools: Whenever possible, source S9 pools that have been prescreened and selected for high AO activity.[4]
-
Q3: I am using a substrate depletion assay and the disappearance of Carbazeran is very slow, making the CLint value unreliable. What can I do?
A3: For low-clearance compounds, extending the experiment duration is necessary.
-
Plated Hepatocytes: Traditional suspended hepatocyte assays are limited to a few hours. Using plated, long-term hepatocyte cultures can extend the incubation time significantly, allowing for a more reliable measurement of the disappearance of low-turnover compounds.[10]
-
Hepatocyte Relay Method: This technique involves incubating the compound with a first set of suspended hepatocytes for a few hours, then transferring the supernatant to a fresh batch of hepatocytes. This process can be repeated several times to extend the total effective incubation time and achieve measurable turnover for low-clearance compounds.[11]
-
Increase Protein Concentration: Carefully increasing the S9 or cytosolic protein concentration in the assay can increase the rate of metabolism. However, be cautious as this can also increase nonspecific binding.
Data Presentation
Table 1: In Vitro Intrinsic Clearance Data for Carbazeran
| In Vitro System | Parameter | Value | Reference |
| Human Liver S9 (Pooled) | Half-life (t½) | ~5 minutes | [4] |
| Human Liver Cytosol (Pooled) | Half-life (t½) | ~4 minutes | [4] |
| Human Liver S9 (Individual Donors) | Half-life (t½) Range | 1 to 6 minutes | [4] |
| Human Liver Cytosol (Individual Donors) | Half-life (t½) Range | 0.6 to 36 minutes | [4] |
Note: Half-life is inversely proportional to intrinsic clearance. A shorter half-life indicates higher clearance.
Table 2: Primary Metabolic Pathways of Carbazeran in Humans
| Metabolite | Formation Pathway | Catalyzing Enzyme | Contribution | Reference |
| 4-oxo-carbazeran (M1) | 4-Hydroxylation | Aldehyde Oxidase (AOX1) | Major | [1] |
| N-desethyl-4-oxo-carbazeran (M2) | N-desethylation & 4-Hydroxylation | Aldehyde Oxidase (AOX1) | Minor | [1] |
| 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone (M3) | Hydroxylation & 4-Hydroxylation | Aldehyde Oxidase (AOX1) | Minor | [1] |
| Direct Glucuronidation | Glucuronidation | UGTs | ~12% of elimination | [1] |
Experimental Protocols
Protocol: Metabolic Stability of Carbazeran in Human Liver S9 Fraction
This protocol describes a substrate depletion assay to determine the in vitro intrinsic clearance (CLint) of Carbazeran.
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver S9 Fraction (pre-characterized for AO activity)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Control compound (e.g., a compound stable in S9)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction quenching and sample analysis
-
96-well incubation and collection plates
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare Reagents: Thaw the S9 fraction on ice. Prepare a working solution of Carbazeran in buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: Add the S9 fraction to the phosphate buffer in a 96-well plate to achieve a final protein concentration of 1 mg/mL. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction (T=0): Start the metabolic reaction by adding the Carbazeran working solution to the S9 mixture. The final substrate concentration should be low (e.g., 1 µM) to be below the enzyme's Km. For negative controls, add buffer instead of the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 5, 10, 15, 30 minutes), aliquot a sample from the incubation mixture into a collection plate containing ice-cold ACN with the internal standard. This stops the reaction and precipitates the protein.
-
Sample Processing: Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 3000g for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of Carbazeran at each time point using a validated LC-MS/MS method.[12]
3. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of Carbazeran remaining versus incubation time.
-
Determine the slope of the initial linear phase of this plot. The slope (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the in vitro intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (Volume of incubation / mg of S9 protein) .
Mandatory Visualizations
Caption: IVIVE workflow for predicting in vivo hepatic clearance.
Caption: Primary metabolic pathways of this compound in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. xenotech.com [xenotech.com]
- 5. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of cytosolic aldehyde oxidase contamination in liver microsomes on intrinsic clearance estimations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Plasma Protein Binding in Drug Clearance Prediction: A Data Base Analysis of Published Studies and Implications for In Vitro-In Vivo Extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preci.bio [preci.bio]
- 11. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to Carbazeran Citrate and O6-benzylguanine as Aldehyde Oxidase 1 (AOX1) Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carbazeran citrate and O6-benzylguanine as substrates for Aldehyde Oxidase 1 (AOX1), a crucial enzyme in drug metabolism. The information presented herein is supported by experimental data to aid in the selection and application of these compounds in research and development.
Executive Summary
Carbazeran and O6-benzylguanine are both recognized substrates of human Aldehyde Oxidase 1 (AOX1) and are frequently utilized as probe substrates to investigate AOX1 activity. While both are metabolized by AOX1, available data from different studies suggest that Carbazeran exhibits a significantly higher affinity for the enzyme, as indicated by a lower Michaelis-Menten constant (Km). This suggests that Carbazeran is a more potent substrate for AOX1 at lower concentrations.
Data Presentation
The following table summarizes the available quantitative data for the interaction of Carbazeran and O6-benzylguanine with human AOX1. It is important to note that these values are compiled from different studies and experimental conditions may vary, which can influence the results.
| Parameter | Carbazeran | O6-benzylguanine | Source |
| Metabolic Reaction | 4-oxidation | 8-oxidation | [1] |
| Primary Metabolite | 4-oxo-carbazeran | 8-oxo-O6-benzylguanine | [1][2] |
| Michaelis-Menten Constant (Km) | ~ 5 µM (with recombinant human AOX1) | 81.5 µM (with human liver cytosol) | [2][3] |
Note: A direct comparison of Vmax or kcat values from a single study was not available in the reviewed literature, preventing a definitive comparison of catalytic efficiency (kcat/Km). The provided Km values suggest Carbazeran has a higher affinity for AOX1.
Performance Comparison
Based on the available kinetic data, Carbazeran demonstrates a considerably lower Km value compared to O6-benzylguanine. A lower Km indicates a higher affinity of the substrate for the enzyme, meaning that AOX1 can become saturated with Carbazeran at a lower concentration. This suggests that Carbazeran is a more efficient substrate for AOX1, particularly at physiologically relevant concentrations.
The metabolism of Carbazeran via 4-oxidation is considered a highly selective marker for human AOX1 activity[1]. While O6-benzylguanine 8-oxidation is also used as a marker, its metabolism can also be catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, in human liver microsomes[1][2]. This indicates that Carbazeran is a more specific substrate for probing AOX1 activity in complex biological matrices where multiple enzyme systems are present.
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of Carbazeran and O6-benzylguanine as AOX1 substrates.
AOX1 Activity Assay in Human Liver Cytosol
This protocol describes a general procedure for determining the metabolic activity of AOX1 using either Carbazeran or O6-benzylguanine as a substrate.
1. Materials and Reagents:
-
Human liver cytosol (commercially available)
-
This compound or O6-benzylguanine (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a structurally similar compound not metabolized by AOX1)
-
LC-MS/MS system
2. Enzyme Incubation:
-
Prepare a stock solution of the substrate (Carbazeran or O6-benzylguanine) in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the human liver cytosol, potassium phosphate buffer, and the substrate solution. The final protein concentration of the cytosol and the substrate concentration should be optimized based on preliminary experiments.
-
Initiate the enzymatic reaction by pre-incubating the mixture at 37°C for a short period (e.g., 5 minutes).
-
Start the reaction by adding the substrate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.
3. Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of the respective metabolite (4-oxo-carbazeran or 8-oxo-O6-benzylguanine) using a validated LC-MS/MS method.
-
Quantify the metabolite by comparing its peak area to that of a standard curve prepared with a synthetic standard of the metabolite.
LC-MS/MS Quantification of Metabolites
1. Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) to ensure proper separation of the analyte from other components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: Typically 5-10 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for the parent drug, the metabolite, and the internal standard need to be determined and optimized.
Signaling Pathways and Experimental Workflows
AOX1 in Drug Metabolism
AOX1 plays a significant role in the phase I metabolism of a variety of xenobiotics, including many pharmaceutical drugs. Its primary function is the oxidation of aldehydes and nitrogen-containing heterocyclic compounds.
Caption: General workflow of AOX1-mediated drug metabolism.
Regulation of AOX1 Expression by the Nrf2 Signaling Pathway
The expression of the AOX1 gene is regulated by the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.
Caption: Nrf2 signaling pathway regulating AOX1 gene expression.
AOX1 Involvement in the Wnt/β-catenin Signaling Pathway
Recent studies have implicated AOX1 in the modulation of the Wnt/β-catenin signaling pathway, particularly in the context of cancer, through the generation of reactive oxygen species (ROS).
Caption: AOX1-mediated ROS production influencing Wnt/β-catenin signaling.
Conclusion
Both Carbazeran and O6-benzylguanine serve as valuable tools for studying AOX1-mediated metabolism. However, for experiments requiring a highly specific and potent substrate for human AOX1, Carbazeran appears to be the superior choice due to its higher affinity and greater selectivity. When using O6-benzylguanine, the potential for metabolism by other enzyme systems, such as CYPs, should be considered and controlled for in experimental designs. The provided protocols and pathway diagrams offer a foundational resource for researchers to design and interpret experiments involving these important AOX1 substrates.
References
- 1. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human liver oxidative metabolism of O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating Carbazeran Citrate as a Specific Catalytic Marker for Human Aldehyde Oxidase 1 (AOX1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbazeran citrate's performance as a specific catalytic marker for human aldehyde oxidase 1 (AOX1) against other alternatives. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their in vitro and in vivo studies of AOX1-mediated metabolism.
Executive Summary
Carbazeran has been established as a potent and selective substrate for human AOX1, with its metabolism to 4-oxo-carbazeran serving as a specific catalytic marker for AOX1 activity.[1][2][3] This guide delves into the experimental data validating Carbazeran's specificity, compares its kinetic parameters with alternative substrates, and provides detailed experimental protocols for its use. The primary metabolic pathway of Carbazeran in humans involves the 4-hydroxylation of the phthalazine moiety, a reaction catalyzed by cytosolic AOX1 and not by microsomal cytochrome P450 enzymes.[1]
Comparative Performance of AOX1 Catalytic Markers
The selection of an appropriate catalytic marker is crucial for accurately assessing AOX1 activity. The following table summarizes the kinetic parameters of Carbazeran and other commonly used or potential AOX1 substrates. It is important to note that direct comparative studies under identical conditions are limited, and thus, these values should be interpreted with caution.
| Substrate | Product | Enzyme Source | Km (µM) | Vmax (relative units or pmol/min/mg protein) | Specificity Notes |
| Carbazeran | 4-oxo-carbazeran | Human Liver Cytosol / Recombinant AOX1 | 5[1] | - | High specificity for AOX1.[1][3] Not a substrate for major CYP450 isoforms.[3] |
| O⁶-benzylguanine | O⁶-benzyl-8-oxoguanine | Human Liver Cytosol | 81.5[4] | - | Also a substrate for CYP1A2 and CYP3A4, indicating lower specificity for AOX1 compared to Carbazeran.[4] |
| Zoniporide | 2-oxozoniporide | Human S9 Fraction | 3.4[5] | 74 pmol/min/mg protein[5] | A potent substrate for AOX1. |
| Phthalazine | 1-phthalazinone | Human Liver Enzyme | 5 - 500 (for derivatives)[6] | High reaction rate reported.[7][8] | Considered a specific substrate for AOX1.[7][8] |
| N-[(2-dimethylamino)ethyl]acridine-4-carboxamide (DACA) | Oxidized DACA | Human Liver Cytosol | 6.3[9] | 2.3 nmol/min/mg protein[9] | Used as a probe substrate for AOX1 inhibition studies. |
Experimental Validation of Carbazeran Specificity
The specificity of Carbazeran as an AOX1 substrate has been validated through several experimental approaches:
-
Recombinant Enzyme Studies: Studies using recombinant human AOX1 confirm that it efficiently catalyzes the 4-oxidation of Carbazeran.[2]
-
CYP450 Isoform Panels: Carbazeran has been shown not to be a substrate for a panel of major human cytochrome P450 enzymes, ruling out their contribution to its metabolism.[3]
-
Inhibitor Studies: The metabolism of Carbazeran to 4-oxo-carbazeran is sensitive to inhibition by known AOX1 inhibitors, such as hydralazine, further confirming the role of AOX1.
-
Cellular Fractionation: The metabolic activity is predominantly located in the cytosolic fraction (where AOX1 resides) rather than the microsomal fraction (where CYPs are abundant). However, researchers should be cautious of cytosolic contamination in microsomal preparations.[3]
Experimental Protocols
Carbazeran 4-Oxidation Assay in Human Liver Cytosol
This protocol outlines a typical procedure for measuring AOX1 activity using Carbazeran.
1. Materials:
- Human liver cytosol (commercially available)
- This compound
- Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching
- Internal standard for LC-MS/MS analysis
- LC-MS/MS system for quantification of 4-oxo-carbazeran
2. Procedure:
- Prepare a stock solution of Carbazeran in a suitable solvent (e.g., DMSO).
- Prepare incubation mixtures containing human liver cytosol (e.g., 0.1-0.5 mg/mL protein) in potassium phosphate buffer.
- Pre-incubate the mixtures at 37°C for a few minutes.
- Initiate the reaction by adding Carbazeran to the incubation mixture. The final concentration of Carbazeran should ideally cover a range around its Km (e.g., 1-20 µM).
- Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the formation of 4-oxo-carbazeran using a validated LC-MS/MS method.
3. Data Analysis:
- Calculate the rate of 4-oxo-carbazeran formation (e.g., in pmol/min/mg protein).
- For kinetic analysis, perform the assay at various Carbazeran concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metabolic pathway of Carbazeran by human AOX1.
Caption: Experimental workflow for validating a specific AOX1 catalytic marker.
Conclusion
The available data strongly support the use of this compound as a specific and reliable catalytic marker for human AOX1 activity. Its high specificity, coupled with well-characterized metabolism, makes it a superior choice over less specific substrates like O⁶-benzylguanine for accurately phenotyping AOX1 activity. For researchers investigating the role of AOX1 in drug metabolism and xenobiotic clearance, Carbazeran provides a robust tool for both in vitro and potentially in vivo studies using humanized animal models.[2] When conducting such experiments, careful consideration of the experimental conditions and appropriate controls, as outlined in this guide, is essential for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human liver oxidative metabolism of O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity of human liver aldehyde oxidase toward substituted quinazolines and phthalazines: a comparison with hepatic enzyme from guinea pig, rabbit, and baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genecards.org [genecards.org]
A Comparative Guide to the Cross-Species Metabolism of Carbazeran Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carbazeran citrate metabolism across various species, supported by experimental data. Understanding these species-specific differences is crucial for the preclinical to clinical translation of drug candidates metabolized by aldehyde oxidase.
Key Metabolic Differences Across Species
This compound, a potent phosphodiesterase inhibitor, exhibits significant species-dependent variations in its metabolic profile. The primary metabolic pathways are 4-hydroxylation and O-demethylation, with the predominance of one over the other being the key differentiator between species. In primates such as humans and baboons, Carbazeran undergoes extensive presystemic metabolism via 4-hydroxylation, a reaction catalyzed by the cytosolic enzyme aldehyde oxidase (AO).[1][2][3] This leads to very low bioavailability of the parent drug after oral administration.[2][4] In contrast, the dog primarily utilizes O-demethylation for Carbazeran's biotransformation, resulting in significantly higher oral bioavailability.[1][2][4] Studies in rats indicate low to negligible metabolism, while in vitro data from marmoset and guinea pig liver preparations show an aldehyde oxidase activity spectrum more comparable to that of humans.[5][6]
Quantitative Comparison of Carbazeran Metabolism
The following tables summarize the key quantitative data on Carbazeran metabolism from in vivo and in vitro studies.
Table 1: In Vivo Bioavailability and Primary Metabolic Pathway of Carbazeran
| Species | Oral Bioavailability | Primary Metabolic Pathway | Key Metabolite(s) | Reference(s) |
| Human | Not measurable (<5%) | 4-Hydroxylation | 4-hydroxy carbazeran | [2][4] |
| Dog | ~68% | O-Demethylation | O-desmethylcarbazeran | [2][4][7] |
| Baboon | Not specified, but extensive presystemic clearance | 4-Hydroxylation | 4-hydroxy carbazeran | [1][3] |
Table 2: In Vitro Metabolism of Carbazeran in Liver Cytosol
| Species | Metabolic Rate | Major Metabolite Formed | Enzyme Responsible | Reference(s) |
| Human | Rapid | 4-hydroxy carbazeran | Aldehyde Oxidase | [1][3] |
| Baboon | Very Rapid | 4-hydroxy carbazeran | Aldehyde Oxidase | [1][3] |
| Dog | Not metabolized | - | Aldehyde Oxidase activity is low or absent | [1][3] |
| Rat | Low to negligible | - | Low Aldehyde Oxidase activity | [6] |
| Guinea Pig | Active | 4-hydroxy carbazeran | Aldehyde Oxidase | [6] |
| Marmoset | Active | 4-hydroxy carbazeran | Aldehyde Oxidase | [6] |
Experimental Protocols
In Vitro Metabolism in Liver Cytosol
-
Objective: To determine the rate and pathway of Carbazeran metabolism by the cytosolic fraction of liver homogenates from different species.
-
Tissue Preparation: Livers from dog, baboon, and human were homogenized and centrifuged to isolate the cytosolic fraction (S9 fraction). Protein concentrations were determined using standard methods.
-
Incubation: Carbazeran was incubated with the liver cytosol preparations. The reaction mixture typically contained the cytosolic fraction and Carbazeran in a suitable buffer.
-
Enzyme Inhibition: To identify the enzyme responsible for metabolism, specific inhibitors were used. Menadione, an inhibitor of aldehyde oxidase, and allopurinol, an inhibitor of xanthine oxidase, were added to the incubation mixtures in separate experiments.[1]
-
Sample Analysis: At various time points, aliquots of the incubation mixture were taken, and the reaction was stopped. The samples were then extracted and analyzed by high-performance liquid chromatography (HPLC) to quantify the disappearance of Carbazeran and the formation of its metabolites.[1]
In Vivo Bioavailability Studies
-
Objective: To determine the systemic bioavailability of Carbazeran after oral administration in dogs and humans.
-
Subjects: Healthy adult male volunteers and dogs were used in these studies.[4]
-
Drug Administration: Carbazeran was administered both intravenously (i.v.) and orally (p.o.) to the same subjects in a crossover design. For oral administration, the drug was given in capsules.[4]
-
Blood Sampling: Blood samples were collected at various time points after drug administration. Plasma was separated and stored frozen until analysis.[4]
-
Sample Analysis: Plasma concentrations of Carbazeran were determined using a specific HPLC method with fluorescence-quenching densitometry.[4]
-
Bioavailability Calculation: The absolute bioavailability (F) was calculated as the ratio of the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration, corrected for the dose.
Visualizing Metabolic Pathways and Workflows
Caption: Predominant metabolic pathways of Carbazeran in primates versus dogs.
Caption: General experimental workflow for studying Carbazeran metabolism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A species difference in the presystemic metabolism of carbazeran in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Species variation in hepatic aldehyde oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbazeran Citrate Metabolism in Liver S9, Cytosol, and Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carbazeran citrate metabolism across three common in vitro liver fractions: S9, cytosol, and microsomes. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate system for their drug metabolism studies and in accurately interpreting their findings.
Executive Summary
This compound, a phosphodiesterase inhibitor, undergoes significant metabolism primarily driven by cytosolic aldehyde oxidase (AO), specifically the AOX1 isoform.[1][2][3] The principal metabolic pathway is the 4-hydroxylation of the phthalazine moiety, resulting in the formation of metabolites such as 4-oxo-carbazeran.[1][2][4] Notably, this metabolic route is prominent in humans and baboons but less significant in species like dogs.[1] The choice of in vitro system—liver S9, cytosol, or microsomes—is critical for accurately predicting Carbazeran's metabolic fate, as each fraction contains a different complement of metabolic enzymes.
Data Presentation
The following tables summarize quantitative data on the enzymatic activity and metabolic clearance of Carbazeran in different liver fractions.
Table 1: Carbazeran 4-Oxidation Rates in Human Liver Microsomes and Cytosol
| Donor | Microsomal Activity (pmol/min/mg protein) | Cytosolic Activity (pmol/min/mg protein) | Normalized Microsomal/Cytosolic Activity (%) |
| H0751 (Low AO) | Data not available | Data not available | Data not available |
| H0556 (Moderate AO) | Data not available | Data not available | Data not available |
| H0544 (High AO) | Data not available | Data not available | Data not available |
| Median (46 donors) | Data not available | Data not available | 36% [5] |
Note: While specific activity values for the three representative donors were not provided in the source, the study highlighted a strong linear correlation between microsomal and cytosolic AO activity across 46 donors, with a median normalized activity of 36%, indicating significant cytosolic contamination in microsomal preparations.[5]
Table 2: Estimated Hepatic Clearance (Clh) of Carbazeran and Other AO Substrates in Cryopreserved Human Hepatocytes
| Compound | Estimated Clh (mL/min/kg) |
| Carbazeran | 17 [6] |
| BIBX1382 | 18[6] |
| O⁶-benzylguanine | 12[6] |
| Zaleplon | <4.3[6] |
| XK-469 | <4.3[6] |
This data from cryopreserved hepatocytes, which contain both microsomal and cytosolic enzymes, provides a more integrated view of hepatic clearance and aligns well with the known low oral bioavailability of Carbazeran.[6]
Comparative Analysis of In Vitro Systems
Liver S9 Fraction: The S9 fraction is the supernatant obtained after a 9,000g centrifugation of a liver homogenate and contains both the microsomal and cytosolic fractions.[7][8][9] This makes it a comprehensive in vitro system that includes a wide array of both Phase I (e.g., Cytochrome P450s) and Phase II (e.g., sulfotransferases, UGTs) enzymes, as well as cytosolic enzymes like aldehyde oxidase.[7][8] For a compound like Carbazeran, which is primarily metabolized by a cytosolic enzyme, the S9 fraction offers a more complete and representative metabolic profile compared to microsomes alone.
Liver Cytosol: This fraction is prepared by ultracentrifugation of the S9 fraction to pellet the microsomes, leaving the soluble enzymes in the supernatant.[8] For studying the metabolism of drugs that are exclusively substrates of cytosolic enzymes like aldehyde oxidase, purified cytosol is the most direct in vitro system. Studies have confirmed that Carbazeran is rapidly metabolized in human and baboon liver cytosol.[1]
Liver Microsomes: Microsomes are vesicles formed from the endoplasmic reticulum and are isolated by ultracentrifugation of the S9 fraction.[8][10] They are a rich source of Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs.[8][11] However, for Carbazeran, CYP enzymes do not play a significant role in its primary metabolic pathway.[2][3] A critical consideration when using microsomes for studying potential AO substrates is the common contamination with cytosolic AOX1.[3][5] This contamination can lead to the misinterpretation of metabolic data, attributing the metabolism to microsomal enzymes when it is, in fact, due to the residual cytosolic enzymes.[3]
Experimental Protocols
Below are detailed methodologies for conducting in vitro metabolism studies with this compound using liver S9, cytosol, and microsomes.
Preparation of Liver Subcellular Fractions
A generalized workflow for the preparation of liver S9, cytosol, and microsomes is outlined below.
Caption: Workflow for the preparation of liver S9, cytosol, and microsomes.
In Vitro Incubation for Metabolic Stability Assay
-
Prepare Incubation Mixtures: In a 96-well plate, prepare the incubation mixtures containing the test compound (e.g., 3 µM this compound), the liver fraction (e.g., 0.5 mg/mL protein for microsomes or S9), and a buffer solution (e.g., 200 mM Tris buffer, pH 7.4) in a final volume of 500 µL.[7] For microsomal incubations, 2 mM MgCl₂ is typically included.[7]
-
Initiate Reactions: Initiate the metabolic reactions by adding the appropriate cofactor. For S9 and microsomal incubations where CYP activity is of interest, add NADPH to a final concentration of 1 mM.[7] For cytosolic aldehyde oxidase activity, cofactors are generally not required.
-
Incubation: Incubate the plates at 37°C in a shaking water bath.[7][10]
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 10, 20, 40, and 60 minutes).[7]
-
Terminate Reactions: Immediately terminate the reactions by adding a cold organic solvent, such as a 2:1 mixture of acetonitrile and methanol.[7]
-
Sample Processing: Vortex the samples and centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method, such as LC-MS/MS.
Reaction Phenotyping with Inhibitors
To confirm the involvement of specific enzymes, incubations can be performed in the presence and absence of selective inhibitors. For example, to rule out the involvement of CYP enzymes in Carbazeran metabolism in S9 or potentially contaminated microsomal fractions, inhibitors for major CYP isoforms can be used.[8] To confirm the role of aldehyde oxidase, a known inhibitor like hydralazine can be utilized.[6]
Metabolic Pathways of Carbazeran
The primary metabolic pathway for Carbazeran in humans is the aldehyde oxidase-mediated 4-oxidation of the phthalazine ring.
Caption: Primary metabolic pathway of Carbazeran in human liver cytosol.
Conclusion
The comparative analysis of this compound metabolism in liver S9, cytosol, and microsomes underscores the critical role of aldehyde oxidase in its biotransformation.
-
Liver Cytosol is the most direct and appropriate system for studying the kinetics of AO-mediated metabolism of Carbazeran.
-
Liver S9 Fraction provides a more comprehensive metabolic profile, encompassing both cytosolic and microsomal enzymes, making it a valuable tool for overall metabolic stability screening.
-
Liver Microsomes , while essential for studying CYP-mediated metabolism, should be used with caution for AO substrates like Carbazeran due to potential contamination with cytosolic enzymes. If used, appropriate controls and inhibitors are necessary to correctly interpret the data.
For researchers investigating the metabolism of Carbazeran and other potential AO substrates, a thorough understanding of the enzymatic composition of each in vitro system is paramount for generating reliable and translatable data for preclinical drug development.
References
- 1. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
- 5. Impact of cytosolic aldehyde oxidase contamination in liver microsomes on intrinsic clearance estimations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Carbazeran Citrate: A Comparative Analysis of its Selectivity for Aldehyde Oxidase 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Carbazeran citrate's selectivity for aldehyde oxidase 1 (AOX1) in comparison to other key oxidase enzymes. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support an objective assessment of this compound as a selective AOX1 substrate.
Executive Summary
Data Presentation: Quantitative Selectivity of this compound
The following table summarizes the available quantitative data on the interaction of this compound with various oxidase enzymes.
| Enzyme | Parameter | Value | Selectivity Notes |
| Aldehyde Oxidase 1 (AOX1) | K_m | ~5 µM[1] | High affinity substrate. |
| Cytochrome P450 Isoforms | - | - | |
| CYP1A2 | Catalytic Activity | No 4-oxidation observed[2] | Highly selective over this isoform. |
| CYP2C8 | Catalytic Activity | No 4-oxidation observed[2] | Highly selective over this isoform. |
| CYP2C9 | Catalytic Activity | No 4-oxidation observed[2] | Highly selective over this isoform. |
| CYP2C19 | Catalytic Activity | No 4-oxidation observed[2] | Highly selective over this isoform. |
| CYP2D6 | Catalytic Activity | No 4-oxidation observed[2] | Highly selective over this isoform. |
| CYP3A4 | Catalytic Activity | No 4-oxidation observed[2] | Highly selective over this isoform. |
| CYP3A5 | Catalytic Activity | No 4-oxidation observed[2] | Highly selective over this isoform. |
| Monoamine Oxidase A (MAO-A) | IC_50 / K_m | Data not available | - |
| Monoamine Oxidase B (MAO-B) | IC_50 / K_m | Data not available | - |
| Xanthine Oxidase (XO) | IC_50 / K_m | Data not available | - |
Experimental Protocols
Protocol 1: Determination of Carbazeran Metabolism by AOX1 in Human Liver S9 Fraction
This protocol outlines the procedure to assess the metabolic stability and profile of this compound in a human liver S9 fraction, which contains both microsomal and cytosolic enzymes.
Materials:
-
This compound
-
Pooled human liver S9 fraction
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)
-
Acetonitrile (ACN) with an internal standard (e.g., a stable isotope-labeled analog of Carbazeran) for reaction termination and sample preparation
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the human liver S9 fraction (final protein concentration typically 0.5-1 mg/mL) and potassium phosphate buffer.
-
Add the this compound stock solution to the S9 mixture to achieve the desired final substrate concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Pre-incubation:
-
Pre-incubate the S9-substrate mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to distribute evenly.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the protein and stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent compound (Carbazeran) and the formation of its primary metabolite (4-oxo-carbazeran) over time.
-
-
Data Analysis:
-
Plot the percentage of remaining Carbazeran against time.
-
Calculate the in vitro half-life (t_½) and intrinsic clearance (CL_int) from the rate of disappearance.
-
Protocol 2: Comparative Analysis of Carbazeran Metabolism Across Different Oxidases
This protocol describes a method to compare the metabolism of this compound by AOX1 against other oxidases like MAO-A, MAO-B, and XO using recombinant enzymes.
Materials:
-
This compound
-
Recombinant human AOX1, MAO-A, MAO-B, and Xanthine Oxidase
-
Appropriate buffers and cofactors for each enzyme:
-
AOX1: Potassium phosphate buffer (pH 7.4)
-
MAO-A/B: Potassium phosphate buffer (pH 7.4)
-
XO: Potassium phosphate buffer (pH 7.4) with a suitable substrate for XO (e.g., xanthine or hypoxanthine)
-
-
LC-MS/MS system
Procedure:
-
Enzyme-specific Incubations:
-
For each enzyme, prepare a separate incubation mixture containing the respective recombinant enzyme, its specific buffer, and any necessary cofactors.
-
Add this compound to each incubation mixture at a range of concentrations to determine kinetic parameters (K_m and V_max) or at a single concentration for initial screening.
-
-
Reaction and Analysis:
-
Follow the same pre-incubation, initiation, sampling, quenching, and sample processing steps as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the formation of 4-oxo-carbazeran.
-
-
Data Analysis and Comparison:
-
Determine the rate of metabolite formation for each enzyme.
-
If a range of substrate concentrations was used, calculate the K_m and V_max values for Carbazeran with each enzyme.
-
If single-point incubations were performed, compare the relative rates of metabolism.
-
To assess inhibitory potential, conduct similar assays with known substrates for MAO-A, MAO-B, and XO in the presence of varying concentrations of this compound to determine IC_50 values.
-
Visualizations
Experimental Workflow for Selectivity Assessment
Caption: Experimental workflow for evaluating this compound's selectivity.
Signaling Pathways Involving Aldehyde Oxidase 1 (AOX1)
While AOX1's primary role is in drug metabolism, it has been implicated in cellular signaling pathways.
1. Nrf2-Mediated Regulation of AOX1 Expression
The expression of the AOX1 gene is regulated by the Nrf2 signaling pathway, a key regulator of cellular responses to oxidative stress.[3]
References
- 1. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Metabolism of Carbazeran Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of Carbazeran citrate, a potent phosphodiesterase inhibitor. Understanding the metabolic fate of a drug candidate is crucial for predicting its efficacy, safety, and potential for drug-drug interactions. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes metabolic pathways to support further research and development.
Executive Summary
Significant species-dependent differences in Carbazeran metabolism have been observed, highlighting the importance of selecting appropriate preclinical models. In humans and baboons, Carbazeran undergoes extensive and rapid presystemic metabolism primarily through 4-hydroxylation, a reaction catalyzed by cytosolic aldehyde oxidase (AO). This leads to very low systemic bioavailability of the parent drug after oral administration. In contrast, the dog metabolizes Carbazeran mainly via O-demethylation, resulting in substantially higher bioavailability of the parent compound.[1] In vitro studies using liver subcellular fractions, such as cytosol and microsomes, have shown a strong correlation with these in vivo findings.[1]
Data Presentation
Table 1: Comparative In Vitro Metabolism of Carbazeran
| Species | In Vitro System | Primary Metabolic Pathway | Major Metabolite(s) | Key Enzyme(s) | Kinetic Parameters (Km) |
| Human | Liver Cytosol, S9 Fraction, Hepatocytes | 4-Hydroxylation | 4-hydroxycarbazeran, N-desethyl-4-oxo-carbazeran, 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone[2] | Aldehyde Oxidase (AO)[1] | ~5 µM (for AO-mediated metabolism)[3] |
| Baboon | Liver Cytosol | 4-Hydroxylation | 4-hydroxycarbazeran[1] | Aldehyde Oxidase (AO) | Not Reported |
| Dog | Liver Cytosol | No significant metabolism observed[1] | - | - | - |
| Dog | Liver Microsomes | O-demethylation | O-desmethylcarbazeran[2] | Cytochrome P450 enzymes | Not Reported |
Table 2: Comparative In Vivo Pharmacokinetics and Metabolism of Carbazeran
| Species | Route of Administration | Bioavailability | Primary Metabolic Clearance | Major Metabolite(s) Detected in Plasma/Excreta |
| Human | Oral | Not measurable/very low[1] | Presystemic 4-hydroxylation[1] | 4-oxo-carbazeran and its derivatives[2] |
| Dog | Oral | ~68%[1] | O-demethylation | O-desmethylcarbazeran[2] |
Experimental Protocols
In Vitro Metabolism Assay in Human Liver Cytosol
This protocol is a representative example for assessing the cytosolic metabolism of Carbazeran.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM) and then dilute with the phosphate buffer to achieve the desired final concentrations.
-
Thaw pooled human liver cytosol on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver cytosol (final protein concentration, e.g., 1 mg/mL) and the this compound solution in the phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the required cofactors (if any, though AO activity is often measured without added cofactors). For control experiments, incubations can be performed in the absence of cytosol or with heat-inactivated cytosol.
-
Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex the samples to precipitate the protein.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining Carbazeran and the formation of its metabolites.
-
The metabolic rate can be determined from the disappearance of the parent compound or the formation of the metabolite over time.
-
In Vivo Pharmacokinetic Study in Beagle Dogs
This protocol is a representative example for assessing the in vivo metabolism and pharmacokinetics of Carbazeran in dogs.
-
Animal Model and Housing:
-
Use healthy male Beagle dogs. House the animals in appropriate conditions with a standard diet and access to water ad libitum.
-
Fast the animals overnight before drug administration.
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for oral administration (e.g., a solution or suspension in a suitable vehicle).
-
Administer a single oral dose of this compound to the dogs via gavage. A typical dose might be in the range of 5-10 mg/kg.
-
-
Blood Sample Collection:
-
Collect blood samples from a suitable vein (e.g., cephalic or saphenous vein) into tubes containing an anticoagulant (e.g., heparin or EDTA) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Plasma Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Carbazeran and its major metabolites in dog plasma.
-
Analyze the plasma samples to determine the concentrations of the parent drug and its metabolites at each time point.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life, for both Carbazeran and its metabolites.
-
Mandatory Visualization
References
- 1. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
literature review comparing different in vitro models for Carbazeran citrate studies
A Comprehensive Review of In Vitro Models for Carbazeran Metabolism Studies
Carbazeran, a potent phosphodiesterase inhibitor, has been the subject of numerous metabolic studies to understand its pharmacokinetic profile. A critical aspect of this research involves the use of various in vitro models to elucidate its biotransformation, primarily its oxidation. This guide provides a comparative analysis of the different in vitro systems used for Carbazeran studies, with a focus on experimental protocols, quantitative data, and the metabolic pathways involved.
Comparison of Key In Vitro Models
The selection of an appropriate in vitro model is crucial for accurately predicting the in vivo metabolism and clearance of Carbazeran. The most commonly employed models include human liver cytosol, microsomes, S9 fractions, and cryopreserved hepatocytes. Each of these systems offers unique advantages and limitations.
Human Liver Cytosol, Microsomes, and S9 Fractions:
-
Human Liver Cytosol: This model is particularly useful for studying enzymes present in the soluble fraction of the cell, such as aldehyde oxidase (AO), which is the primary enzyme responsible for Carbazeran metabolism. Studies have shown that Carbazeran is rapidly metabolized to 4-hydroxy carbazeran in human and baboon liver cytosol, but not in dog liver cytosol, highlighting species-specific differences.[1]
-
Human Liver Microsomes: While microsomes are a standard model for studying cytochrome P450 (CYP) enzymes, their use in Carbazeran studies has revealed potential pitfalls. Research has indicated that the observed 4-oxidation of Carbazeran in microsomal preparations can be attributed to contamination with cytosolic aldehyde oxidase-1 (AOX-1).[2] This underscores the importance of careful interpretation of data from microsomal studies for AO substrates.
-
Human Liver S9 Fractions: The S9 fraction contains both microsomal and cytosolic enzymes, offering a more complete picture of metabolic pathways. It is a valuable tool for studying the interplay between different enzyme systems. For Carbazeran, the S9 fraction allows for the investigation of both potential CYP-mediated and AO-mediated metabolism in a single system.[2][3]
Hepatocytes:
-
Cryopreserved Human Hepatocytes: This model is considered a gold standard for in vitro drug metabolism studies as it contains a full complement of metabolic enzymes and cofactors in a more physiologically relevant cellular environment. Studies using cryopreserved human hepatocytes have been used to estimate the hepatic clearance of Carbazeran.[4]
-
Hepatocytes from Humanized-Liver Mice: A more advanced model involves the use of chimeric mice with humanized livers. Hepatocytes from these mice have been shown to effectively metabolize Carbazeran to its 4-oxo derivatives, mirroring human metabolism.[5][6] This in vivo model that provides in vitro components serves as a bridge between preclinical and clinical research.
Quantitative Data Comparison
The metabolic clearance of Carbazeran can vary significantly depending on the in vitro model used. The following table summarizes key quantitative data from various studies.
| In Vitro Model | Parameter | Value | Reference |
| Cryopreserved Human Hepatocytes | Estimated Hepatic Clearance (Clh) | 17 ml · min⁻¹ · kg⁻¹ | [4] |
| Multiple In Vitro Systems | Fraction Metabolized by AO (fmAO) | 0.49 - 0.89 | [3] |
| Human Liver S9 | Intrinsic Clearance (CLint,in vitro) | Variable, with highest values from modulated activity models | [3] |
| Human Hepatocytes | Inter-assay Variability (%CV of CLint,u) | 26-91% | [3] |
| Human Liver Cytosols | Inter-assay Variability (%CV of CLint,u) | 22-73% | [3] |
| Human Liver S9 | Inter-assay Variability (%CV of CLint,u) | 5-98% | [3] |
Note: CLint,u refers to the unbound intrinsic clearance.
Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. Below are summarized methodologies for key experiments in Carbazeran metabolism studies.
Protocol 1: Carbazeran Metabolism in Human Liver Cytosol
-
Preparation of Cytosol: Human liver cytosol is prepared by centrifugation of the S9 fraction at 100,000g for 60 minutes at 4°C. The resulting supernatant is the cytosolic fraction.
-
Incubation: Incubations are performed in a buffer solution (e.g., potassium phosphate buffer, pH 7.4) containing human liver cytosol, Carbazeran (at various concentrations to determine kinetics), and necessary cofactors.
-
Reaction Termination: The reaction is stopped at various time points by the addition of a quenching solvent, such as acetonitrile.
-
Analysis: The samples are then centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of 4-hydroxy carbazeran.
-
Inhibitor Studies: To confirm the role of aldehyde oxidase, incubations are performed in the presence and absence of a selective AO inhibitor, such as hydralazine.[4]
Protocol 2: Assessment of Aldehyde Oxidase Activity using H₂¹⁸O
-
Incubation with Labeled Water: To definitively demonstrate the involvement of AO, incubations are conducted in the presence of H₂¹⁸O.[4] Aldehyde oxidase utilizes water as the source of the oxygen atom for hydroxylation.
-
Sample Preparation: Following the incubation period, the reaction is terminated, and the samples are prepared for analysis as described above.
-
Mass Spectrometry Analysis: The formation of the metabolite is monitored by high-resolution mass spectrometry. The incorporation of the ¹⁸O isotope into the 4-hydroxy carbazeran metabolite will result in a characteristic mass shift, confirming the catalytic activity of AO.[4]
Metabolic Pathway of Carbazeran
The primary metabolic pathway for Carbazeran in humans is the 4-oxidation (or 4-hydroxylation) of the phthalazinone moiety, a reaction catalyzed by aldehyde oxidase 1 (AOX1).
Caption: Metabolic conversion of Carbazeran to 4-Hydroxy Carbazeran by Aldehyde Oxidase 1.
Experimental Workflow for In Vitro Metabolism Studies
The following diagram illustrates a typical workflow for investigating the in vitro metabolism of Carbazeran.
Caption: A generalized workflow for conducting in vitro metabolism studies of Carbazeran.
References
- 1. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
A Comparative Guide to Analytical Method Validation for Carbazeran Citrate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Carbazeran citrate, a potent phosphodiesterase inhibitor. Given that Carbazeran is a known substrate for aldehyde oxidase (AO) and exhibits significant metabolism, the choice of a robust and specific analytical method is critical for accurate quantification in both bulk drug substance and finished pharmaceutical products.[1][2][3][4][5] This document outlines and compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, with a strong recommendation for the use of a stability-indicating LC-MS/MS method.
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the intended purpose of the method (e.g., quality control, pharmacokinetic studies). The following table summarizes the key performance characteristics of three common analytical methods for the quantification of pharmaceutical compounds.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | Moderate to High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to fg/mL range | µg/mL range |
| Linearity (r²) | Typically >0.999 | Typically >0.999 | Typically >0.99 |
| Precision (%RSD) | < 2% | < 15% (for bioanalysis) | < 5% |
| Accuracy (% Recovery) | 98-102% | 85-115% (for bioanalysis) | 95-105% |
| Throughput | Moderate | High | High |
| Cost (Instrument/Operation) | Moderate / Low | High / High | Low / Very Low |
| Suitability for Carbazeran | Suitable for bulk drug and high-concentration formulations. May lack specificity for stability samples. | Highly Recommended. Ideal for trace analysis, impurity profiling, and bioanalysis due to high specificity and sensitivity. | Suitable for very simple, high-concentration formulations. Not suitable for stability or impurity analysis. |
Recommended Method: Stability-Indicating LC-MS/MS
Considering the metabolic susceptibility of Carbazeran, a stability-indicating method is crucial to separate and quantify the active pharmaceutical ingredient (API) from its degradation products or metabolites, such as 4-oxo-carbazeran.[2][3] LC-MS/MS offers unparalleled specificity and sensitivity, making it the gold standard for this purpose.
Proposed Experimental Protocol: LC-MS/MS
This proposed method is based on common practices for the analysis of small molecule pharmaceuticals in both bulk and formulated products.
1. Sample Preparation (for Drug Product)
-
Accurately weigh and transfer a portion of the powdered tablets equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of a diluent (e.g., 50:50 acetonitrile:water), sonicate for 15 minutes, and then dilute to volume with the diluent.
-
Filter the solution through a 0.22 µm syringe filter.
-
Further dilute the filtered solution with the diluent to a final concentration of approximately 100 ng/mL.
2. Chromatographic Conditions
-
Column: A reversed-phase column, such as a C18 (e.g., 50 mm x 2.1 mm, 1.8 µm), is suitable for separating Carbazeran from its potential impurities.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is recommended.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Proposed): The precursor ion would be the protonated molecule of Carbazeran [M+H]⁺. Product ions would be determined by infusing a standard solution and identifying stable fragments.
-
Source Parameters: Optimized for Carbazeran signal (e.g., capillary voltage, source temperature, gas flows).
Method Validation Protocol (Based on ICH Q2(R1) Guidelines)
A comprehensive validation of the analytical method is required to ensure it is suitable for its intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical flows, the following diagrams are provided.
Caption: Proposed LC-MS/MS workflow for this compound quantification.
References
- 1. Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Carbazeran Citrate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Carbazeran citrate. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that is impervious to chemicals.[1] |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. A respirator is necessary if dust or aerosols may be generated.[1][2] |
Standard Operating Procedure for Handling and Storage
Following a systematic workflow is crucial for the safe handling and storage of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Detailed Handling Protocol:
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a fume hood.[1] Don all required personal protective equipment, including safety goggles with side-shields, protective gloves, and a lab coat.[1]
-
Handling : Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the handling area.[1] After handling, wash your hands and any exposed skin thoroughly.[1]
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area.[1] Store the powdered form at -20°C and solutions at -80°C.[1] Protect from direct sunlight and sources of ignition.[1]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in case of accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of water. Seek medical attention.[1] |
| Inhalation | Move the exposed individual to fresh air immediately. If breathing is difficult, provide respiratory support. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, have them drink water. Call a poison control center or physician immediately.[1] |
Accidental Release and Disposal Plan
Proper containment and disposal of spills and waste are essential to prevent environmental contamination and further exposure.
Accidental Release Measures:
-
Personal Precautions : Wear full personal protective equipment, including a respirator.[1] Evacuate unnecessary personnel from the area.[1]
-
Environmental Precautions : Prevent the spill from entering drains or water courses.[1]
-
Containment and Cleaning : For solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1] Decontaminate the spill surface by scrubbing with alcohol.[1] Collect all contaminated materials into a designated, approved waste container.[1]
Disposal Protocol:
All waste materials containing this compound must be treated as hazardous waste and disposed of accordingly.
Caption: Step-by-step process for the safe disposal of this compound waste.
Disposal Guidelines :
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Do not release into the environment.[1]
-
All disposal activities must comply with federal, state, and local regulations.[1]
Disclaimer: This document provides guidance based on available safety data sheets. Always refer to the specific Safety Data Sheet (SDS) provided with your product and consult with your institution's Environmental Health and Safety (EH&S) department for specific protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
